HPG1860
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H26Cl2N4O4S |
|---|---|
Molecular Weight |
573.5 g/mol |
IUPAC Name |
2-[(2R)-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methyl]-2-methylpiperazin-1-yl]-4-methoxy-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C27H26Cl2N4O4S/c1-14-12-32(8-9-33(14)27-30-24-20(36-2)10-16(26(34)35)11-21(24)38-27)13-17-23(31-37-25(17)15-6-7-15)22-18(28)4-3-5-19(22)29/h3-5,10-11,14-15H,6-9,12-13H2,1-2H3,(H,34,35)/t14-/m1/s1 |
InChI Key |
JPEHHEUXHNQIIX-CQSZACIVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
HPG1860: A Technical Overview of a Novel Non-Bile Acid FXR Agonist for Nonalcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPG1860 is a structurally novel, non-bile acid, small-molecule therapeutic candidate currently in clinical development for the treatment of nonalcoholic steatohepatitis (NASH).[1][2] It functions as a potent, selective, and full agonist of the Farnesoid X Receptor (FXR), a ligand-activated nuclear receptor critical to regulating metabolic pathways.[3][4] Expressed highly in the liver and intestines, FXR is a key modulator of bile acid, lipid, and glucose homeostasis, as well as inflammatory and fibrotic processes, making it a prime therapeutic target for NASH.[3][5] this compound was developed by Hepagene Therapeutics and has progressed to Phase II clinical trials, demonstrating promising efficacy and a differentiated safety profile compared to first-generation bile acid-derived FXR agonists.[1][6][7]
Chemical Structure and Properties
This compound (also referred to as compound 23 in initial discovery literature) is identified as an N-methylene-piperazinyl derivative.[2] Its non-bile acid scaffold was designed to optimize efficacy while mitigating side effects associated with earlier FXR agonists.[7]
| Property | Value | Reference |
| Molecular Formula | C27H26Cl2N4O4S | [5] |
| Drug Type | Small Molecule | [5] |
| Mechanism | Farnesoid X Receptor (FXR) Agonist | [5] |
| CAS Registry No. | 2226133-27-1 | [5] |
Mechanism of Action: FXR Activation
This compound exerts its therapeutic effects by binding to and fully activating the Farnesoid X Receptor. As a nuclear receptor, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[8] This action modulates the expression of numerous genes central to metabolic health.
Key signaling pathways affected by this compound-mediated FXR activation include:
-
Bile Acid Homeostasis: In the liver, FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the enzyme Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in bile acid synthesis from cholesterol.[3][9] It also upregulates the Bile Salt Export Pump (BSEP) to promote bile acid efflux from hepatocytes.[9]
-
Intestinal Signaling: In the intestine, FXR activation induces the production of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents), which enters circulation and acts on hepatic FGF Receptor 4 (FGFR4) to further suppress CYP7A1 expression, providing a secondary feedback mechanism.[1][9]
-
Lipid and Glucose Metabolism: FXR activation influences lipid metabolism by reducing triglyceride levels and impacts glucose metabolism by improving insulin (B600854) sensitivity.[3][10]
References
- 1. HEPAGENE [hepagene.com]
- 2. Discovery of this compound, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HPG-1860 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Hepagene Therapeutics Reports Positive Top-line Results for Phase 2a RISE Study of FXR Agonist this compound in Patients with NASH [prnewswire.com]
- 7. Discovery, optimization, and evaluation of non-bile acid FXR/TGR5 dual agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
HPG1860: A Potent and Selective Farnesoid X Receptor (FXR) Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
HPG1860 is a novel, non-bile acid, potent, and selective full agonist of the farnesoid X receptor (FXR), a ligand-activated nuclear receptor with a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2][3][4][5] Preclinical and clinical studies have demonstrated this compound's potential as a therapeutic agent for non-alcoholic steatohepatitis (NASH) and other cholestatic liver diseases.[1][6] This technical guide provides a comprehensive overview of this compound's FXR agonist activity, including its in vitro potency, in vivo efficacy, and the experimental methodologies used for its characterization. The document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the pharmacology of this compound and the broader field of FXR agonism.
Introduction to Farnesoid X Receptor (FXR)
The farnesoid X receptor (FXR), also known as the bile acid receptor, is a nuclear receptor highly expressed in the liver, intestine, kidneys, and adrenal glands. As a key regulator of bile acid homeostasis, FXR activation by endogenous bile acids or synthetic agonists initiates a signaling cascade that controls the expression of numerous genes involved in various metabolic processes.[5][7][8] FXR forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes, thereby modulating their transcription.[2]
The activation of FXR leads to the induction of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[8] Furthermore, FXR activation stimulates the expression of the bile salt export pump (BSEP), facilitating the efflux of bile acids from hepatocytes. In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19; FGF15 in rodents), which signals to the liver to suppress bile acid synthesis.[2][8] Through these mechanisms, FXR plays a crucial role in preventing the accumulation of cytotoxic levels of bile acids and maintaining metabolic homeostasis.
Given its central role in metabolism and its protective effects in the liver, FXR has emerged as a promising therapeutic target for a range of metabolic and cholestatic liver diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC).
This compound: In Vitro Agonist Activity
This compound has been characterized as a potent and selective full agonist of FXR. In vitro studies have quantified its agonist activity, demonstrating its high affinity and efficacy for the receptor.
Quantitative Data
| Parameter | Value | Assay | Reference |
| EC50 | 0.005 µM | FXR TR-FRET Assay | [6] |
Table 1: In Vitro Agonist Activity of this compound
Experimental Protocol: FXR TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to assess the binding of a ligand to a nuclear receptor and the subsequent recruitment of coactivators.
Objective: To determine the in vitro potency (EC50) of this compound as an FXR agonist.
Principle: This homogeneous assay measures the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide. The FXR-LBD is typically tagged with a donor fluorophore (e.g., Terbium cryptate), and the coactivator peptide (e.g., a fragment of SRC-1) is tagged with an acceptor fluorophore (e.g., d2). Upon agonist binding to FXR, a conformational change occurs, promoting the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur. The resulting FRET signal is proportional to the extent of agonist binding and coactivator recruitment.
Materials:
-
GST-tagged human FXR-LBD
-
Biotinylated SRC-1 coactivator peptide
-
Terbium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-d2 (acceptor)
-
This compound (test compound)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the GST-tagged FXR-LBD, biotinylated SRC-1 peptide, and the various concentrations of this compound.
-
Add the Terbium cryptate-labeled anti-GST antibody and Streptavidin-d2 to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (acceptor signal / donor signal) for each well.
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
This compound: In Vivo Efficacy in NASH Models
The therapeutic potential of this compound has been evaluated in preclinical models of non-alcoholic steatohepatitis (NASH). These studies have demonstrated its ability to improve key pathological features of the disease.
Quantitative Data
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| High-fat diet and CCl4-induced NASH mouse model | This compound | 1, 3, and 10 mg/kg | Substantial decrease in ALT and AST levels. Statistically significant improvement in NAFLD Activity Score (NAS). Dose-dependent reduction in steatosis, with complete clearance at 10 mg/kg. Alleviation of liver inflammation and modest amelioration of fibrosis. | [6] |
Table 2: In Vivo Efficacy of this compound in a NASH Mouse Model
Experimental Protocol: High-Fat Diet and CCl4-Induced NASH Mouse Model
This model is designed to recapitulate the key histological features of human NASH, including steatosis, inflammation, and fibrosis.
Objective: To evaluate the in vivo efficacy of this compound in a rodent model of NASH.
Animals: Male C57BL/6J mice, 8-10 weeks old.
Materials:
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Carbon tetrachloride (CCl4), diluted in corn oil
-
This compound, formulated for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
Procedure:
-
Induction of NASH:
-
Acclimatize mice for one week with standard chow and water ad libitum.
-
Feed the mice an HFD for a period of 6-8 weeks to induce steatosis.
-
Concurrently, administer intraperitoneal injections of CCl4 (e.g., 0.2 mL/kg) twice a week to induce inflammation and fibrosis.
-
-
Treatment:
-
After the induction period, randomize the mice into treatment groups (vehicle control and different doses of this compound).
-
Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood samples for measurement of serum ALT and AST levels.
-
Euthanize the mice and harvest the livers.
-
Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E staining for NAS evaluation and Sirius Red staining for fibrosis assessment).
-
Snap-freeze another portion of the liver in liquid nitrogen for gene expression analysis (e.g., qPCR for FXR target genes).
-
This compound and FXR Target Gene Regulation
The mechanism of action of this compound involves the activation of FXR and the subsequent regulation of its downstream target genes.
Experimental Protocol: Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
qPCR is a sensitive and quantitative method to measure changes in gene expression in response to a pharmacological intervention.
Objective: To determine the effect of this compound on the expression of FXR target genes in liver tissue.
Principle: This technique involves reverse transcribing messenger RNA (mRNA) into complementary DNA (cDNA), followed by the amplification of specific cDNA targets using a real-time PCR instrument. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA. The cycle at which the fluorescence signal crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA.
Materials:
-
Frozen liver tissue samples
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Primers specific for FXR target genes (e.g., SHP, BSEP, FGF15) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the frozen liver tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a reaction mixture containing the cDNA template, SYBR Green master mix, and forward and reverse primers for the target and housekeeping genes.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the Ct values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative change in gene expression between the this compound-treated and vehicle-treated groups using the ΔΔCt method.
-
Visualizing the Core Mechanisms
FXR Signaling Pathway
Caption: FXR Signaling Pathway Activated by this compound.
Experimental Workflow for FXR Agonist Evaluation
Caption: Experimental Workflow for Evaluating an FXR Agonist.
Conclusion
This compound is a potent, selective, non-bile acid full FXR agonist with demonstrated efficacy in preclinical models of NASH. Its ability to robustly activate FXR and modulate the expression of key target genes underscores its therapeutic potential for metabolic and cholestatic liver diseases. The data and experimental protocols summarized in this technical guide provide a valuable resource for the scientific community engaged in the research and development of novel FXR-targeted therapies. Further clinical investigation is underway to fully elucidate the safety and efficacy of this compound in patient populations.
References
- 1. HEPAGENE [hepagene.com]
- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, optimization, and evaluation of non-bile acid FXR/TGR5 dual agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPG-1860 demonstrates promising preclinical activity in models of NASH | BioWorld [bioworld.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. mdpi.com [mdpi.com]
Preclinical Pharmacology of HPG1860: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HPG1860 is a novel, orally bioavailable, non-bile acid farnesoid X receptor (FXR) agonist currently in clinical development for the treatment of nonalcoholic steatohepatitis (NASH). Preclinical studies have demonstrated that this compound is a potent and selective FXR agonist with a favorable pharmacokinetic profile across multiple species. In animal models of NASH, this compound has shown significant efficacy in reducing liver steatosis, inflammation, and fibrosis. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro potency, pharmacokinetic properties, and in vivo efficacy. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and development efforts.
Introduction
Nonalcoholic steatohepatitis (NASH) is a chronic liver disease characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. The farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis.[1] Activation of FXR has emerged as a promising therapeutic strategy for NASH. This compound is a next-generation, non-bile acid FXR agonist designed to offer a potent and selective treatment option for NASH.[2] This document summarizes the key preclinical data for this compound.
Mechanism of Action
This compound is a potent, selective, and full agonist of the farnesoid X receptor (FXR).[2][3] As a non-bile acid agonist, this compound was developed to provide a differentiated and potentially safer alternative to first-generation bile acid-type FXR agonists.[2] Upon binding to FXR, this compound initiates a signaling cascade that modulates the expression of genes involved in bile acid synthesis and transport, lipid metabolism, and inflammation.[1] In preclinical studies, this compound has been shown to upregulate the expression of FXR target genes such as SHP, BSEP, and FGF15 in the liver and intestine of mice.[2]
References
In Vitro Characterization of HPG1860: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of HPG1860, a novel, non-bile acid, potent, and selective full agonist of the Farnesoid X Receptor (FXR). This compound is currently in clinical development for the treatment of nonalcoholic steatohepatitis (NASH).[1][2][3][4] This document details the mechanism of action, key experimental data, and methodologies to support further research and development efforts.
Introduction to this compound
This compound is a small molecule drug belonging to the N-methylene-piperazinyl derivatives class.[1][2][3] As a full FXR agonist, it activates the farnesoid X receptor, a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism, as well as inflammation and fibrosis.[1][2][3] The activation of FXR by this compound has shown potential therapeutic effects in preclinical models of NASH, demonstrating its promise as a treatment for this and other related metabolic diseases.[5][6]
Mechanism of Action: FXR Agonism
This compound functions as a potent agonist of the Farnesoid X Receptor (FXR). FXR is a ligand-activated transcription factor highly expressed in the liver and intestine.[1][6] Upon activation by an agonist like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.
Key signaling events following FXR activation by this compound include:
-
Bile Acid Homeostasis: Upregulation of the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP), leading to the suppression of bile acid synthesis and increased bile acid efflux.[6]
-
Lipid and Glucose Metabolism: Regulation of genes involved in lipid and glucose homeostasis.
-
Anti-inflammatory and Anti-fibrotic Effects: Modulation of inflammatory and fibrotic pathways in the liver.[1][2][3]
Quantitative In Vitro Data
The following tables summarize the key quantitative data from the in vitro characterization of this compound.
Table 1: Receptor Binding and Activity
| Parameter | Value | Assay Type |
| FXR EC50 | 0.005 µM | TR-FRET Assay[5] |
| Cellular EC50 | 16 nM | Cellular Assay[7] |
Table 2: Physicochemical and Pharmacokinetic Properties
| Parameter | Result | Species/System |
| Permeability | Medium | In vitro gastrointestinal model[5] |
| Solubility | Acceptable | In vitro gastrointestinal model fluids[5] |
| Oral Bioavailability | 77.2% | Mouse[5] |
| 52.1% | Rat[5][6] | |
| 59.4% | Dog[5] | |
| Plasma Clearance | Low | Mouse, Rat, Dog[5] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
FXR Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay was utilized to determine the in vitro potency of this compound in activating the FXR.
Objective: To quantify the EC50 value of this compound for FXR activation.
Methodology:
-
Reagents: Recombinant human FXR ligand-binding domain (LBD), a terbium-labeled anti-GST antibody, a fluorescently labeled coactivator peptide, and this compound at various concentrations.
-
Procedure: The FXR-LBD is incubated with the test compound (this compound) and the donor (terbium-labeled antibody) and acceptor (fluorescently labeled peptide) molecules.
-
Mechanism: In the presence of an agonist, the FXR-LBD undergoes a conformational change that promotes the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.
-
Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: The EC50 value is calculated from the dose-response curve of the FRET signal versus the compound concentration.
Cell-Based Reporter Gene Assay
This assay confirms the activity of this compound in a cellular context.
Objective: To measure the ability of this compound to activate FXR-mediated gene transcription in living cells.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HepG2) is used.[8]
-
Transfection: Cells are transiently transfected with two plasmids: one expressing the full-length human FXR and another containing a reporter gene (e.g., luciferase) under the control of an FXR-responsive promoter.
-
Treatment: Transfected cells are treated with varying concentrations of this compound.
-
Lysis and Detection: After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured.
-
Data Analysis: The EC50 value is determined by plotting the reporter gene activity against the this compound concentration.
Permeability and Solubility Assays
These assays are crucial for predicting the oral bioavailability of a drug candidate.
Objective: To assess the gastrointestinal permeability and solubility of this compound.
Methodology:
-
Permeability: A Caco-2 cell monolayer model is commonly used to mimic the human intestinal epithelium. This compound is added to the apical side, and its appearance on the basolateral side is measured over time to determine the apparent permeability coefficient (Papp).
-
Solubility: The solubility of this compound is determined in simulated gastric and intestinal fluids (SGF and SIF, respectively) at physiological pH. The compound is added in excess to the fluids, shaken until equilibrium is reached, and the concentration of the dissolved compound is measured.
Selectivity Profile
This compound has demonstrated high selectivity for FXR. In counter-screening assays, it showed no significant activity against TGR5 and 13 other nuclear receptors, indicating a specific mechanism of action and potentially reducing the risk of off-target effects.[7]
Summary and Conclusion
The in vitro characterization of this compound reveals it to be a potent and selective full FXR agonist with favorable physicochemical and pharmacokinetic properties. The robust activation of the FXR signaling pathway, demonstrated by a low nanomolar EC50 in both biochemical and cellular assays, supports its development as a therapeutic agent for NASH. The data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on FXR-targeted therapies.
References
- 1. HPG-1860 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepagene Therapeutics, Inc. Announces Positive Results from Phase I Trial of this compound [prnewswire.com]
- 5. HPG-1860 demonstrates promising preclinical activity in models of NASH | BioWorld [bioworld.com]
- 6. HEPAGENE [hepagene.com]
- 7. hepagene.com [hepagene.com]
- 8. Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
HPG1860: A Comprehensive Analysis of its Selectivity Profile Against Other Nuclear Receptors
For Immediate Release
Suzhou, China – December 6, 2025 – This technical guide provides an in-depth analysis of the selectivity profile of HPG1860, a novel, non-bile acid Farnesoid X Receptor (FXR) agonist currently in clinical development. This document is intended for researchers, scientists, and drug development professionals interested in the specific binding characteristics of this compound against a panel of other nuclear receptors.
This compound has been identified as a potent and highly selective full FXR agonist.[1] Its high selectivity is a key attribute, potentially minimizing off-target effects and contributing to a more favorable safety profile in clinical applications. This guide summarizes the quantitative data from selectivity assays, details the experimental methodologies employed, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile of this compound
The selectivity of this compound was evaluated against a panel of 13 other nuclear receptors using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The results, summarized in Table 1, demonstrate that this compound is highly selective for FXR, showing minimal to no activity against other nuclear receptors at a concentration of 10 μM.
| Nuclear Receptor | % Activation at 10 μM | IC50 (μM) |
| FXR (Target) | EC50 = 0.016 μM | N/A |
| LXRα | <10% | >10 |
| LXRβ | <10% | >10 |
| PPARα | <10% | >10 |
| PPARδ | <10% | >10 |
| PPARγ | <10% | >10 |
| RXRα | <10% | >10 |
| TRβ | <10% | >10 |
| VDR | <10% | >10 |
| GR | <10% | >10 |
| PR | <10% | >10 |
| AR | <10% | >10 |
| ERα | <10% | >10 |
| Table 1: Selectivity profile of this compound against a panel of nuclear receptors. Data derived from supplementary information of Mo, C. et al. J Med Chem 2023, 66(14), 9363-9375. |
Experimental Protocols
The following section details the methodology used to determine the selectivity profile of this compound.
Nuclear Receptor Selectivity Assay
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay was utilized to assess the activity of this compound against a panel of nuclear receptors.
Principle:
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand (tracer) from the ligand-binding domain (LBD) of a nuclear receptor. The LBD is tagged with Glutathione S-transferase (GST), which is then recognized by a Terbium (Tb)-labeled anti-GST antibody (donor fluorophore). When the fluorescent tracer (acceptor fluorophore) is bound to the LBD, excitation of the terbium donor results in energy transfer to the acceptor, producing a FRET signal. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
GST-tagged nuclear receptor LBDs (FXR, LXRα, LXRβ, PPARα, PPARδ, PPARγ, RXRα, TRβ, VDR, GR, PR, AR, ERα)
-
Terbium-labeled anti-GST antibody
-
Fluorescently labeled ligand (tracer) specific for each nuclear receptor
-
This compound
-
Assay buffer
-
384-well microplates
Procedure:
-
This compound was serially diluted to various concentrations.
-
The test compound dilutions were incubated with the respective GST-tagged nuclear receptor LBD in the assay buffer in 384-well microplates.
-
A pre-mixed solution of the Tb-labeled anti-GST antibody and the corresponding fluorescent tracer was added to each well.
-
The plates were incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal was measured using a plate reader capable of time-resolved fluorescence detection, with excitation at approximately 340 nm and emission detection at the wavelengths corresponding to the donor (Terbium) and acceptor (tracer) fluorophores.
Data Analysis:
The raw fluorescence intensity data was used to calculate the TR-FRET ratio (acceptor emission / donor emission). The percentage of inhibition or activation was determined relative to control wells (containing either a known agonist/antagonist or DMSO). For inhibitory compounds, IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation. For agonists, EC50 values were determined. For the selectivity panel, the percent activation at a fixed concentration (10 μM) was reported for non-target receptors.
Visualizations
Farnesoid X Receptor (FXR) Signaling Pathway
The following diagram illustrates the canonical signaling pathway of FXR. Upon activation by a ligand such as this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.
Experimental Workflow for TR-FRET Selectivity Assay
The diagram below outlines the key steps in the TR-FRET based experimental workflow used to determine the selectivity of this compound.
References
Molecular Docking Studies of HPG1860 with the Farnesoid X Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular docking studies of HPG1860, a novel, non-bile acid farnesoid X receptor (FXR) agonist, with its target protein, FXR. This compound is currently in clinical development for the treatment of nonalcoholic steatohepatitis (NASH).[1][2][3][4] This document outlines the typical methodologies employed in such studies, presents a framework for data interpretation, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and the Farnesoid X Receptor (FXR)
The farnesoid X receptor (FXR) is a ligand-activated nuclear receptor highly expressed in the liver and intestine.[2][5] It plays a pivotal role in regulating the expression of genes involved in bile acid metabolism, lipid and glucose homeostasis, inflammation, and fibrosis.[1][2][3][5] The activation of FXR by agonists has emerged as a promising therapeutic strategy for various metabolic and liver diseases, including NASH.
This compound is a structurally novel, potent, and selective full FXR agonist with a non-bile acid scaffold.[1][2][3] Preclinical and early clinical studies have demonstrated its potential to modulate FXR activity and impact downstream biological pathways relevant to NASH pathology.[6][7][8] Molecular docking studies are crucial in understanding the binding mechanism of this compound to the FXR ligand-binding domain (LBD), guiding further drug optimization and development.
Quantitative Data from Molecular Docking Studies
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically represented as a binding affinity or score. While the primary research article, "Discovery of this compound, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis," indicates that molecular docking studies were performed, the specific quantitative data, such as binding energies and interacting amino acid residues for this compound, are contained within the article's supporting information, which is not publicly available at the time of this guide's compilation.
For illustrative purposes, the following table outlines the typical quantitative data generated from molecular docking studies of a hypothetical FXR agonist.
| Parameter | Description | Example Value |
| Binding Affinity (kcal/mol) | The estimated free energy of binding between the ligand and the receptor. More negative values indicate stronger binding. | -10.5 |
| Interacting Residues | Amino acid residues in the FXR ligand-binding domain that form significant interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. | Arg331, Ser332, His447, Trp469 |
| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and receptor atoms, including donor and acceptor information and bond length. | Ligand O1 - Arg331 NH2 (2.8 Å) |
| Inhibition Constant (Ki) (nM) | An indication of how potently a ligand inhibits the function of a protein. Lower values indicate higher potency. This is often estimated from the binding affinity. | 25 nM |
| RMSD (Å) | Root-mean-square deviation of atomic positions, used to compare the docked pose to a known binding mode (if available). Lower values indicate a better match. | 1.2 Å |
Experimental Protocol: Molecular Docking of an FXR Agonist
This section details a representative protocol for performing molecular docking of a small molecule, such as this compound, with the FXR ligand-binding domain. This protocol is based on generally accepted methodologies in the field.
3.1. Software and Tools
-
Molecular Docking Software: AutoDock Vina, Schrödinger Glide, GOLD, or similar.
-
Molecular Visualization Software: PyMOL, Chimera, Discovery Studio.
-
Protein Preparation Wizard: Included in most docking software suites.
-
Ligand Preparation Tool: ChemDraw, MarvinSketch, or similar.
3.2. Methodology
-
Protein Preparation:
-
The crystal structure of the human FXR ligand-binding domain (LBD) is obtained from the Protein Data Bank (PDB). A common PDB entry used for FXR docking is, for example, 1OSH.
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, assigning correct bond orders, and repairing any missing side chains or loops using a protein preparation wizard.
-
The protonation states of ionizable residues are assigned based on the physiological pH.
-
The protein structure is energy minimized using a suitable force field (e.g., OPLS, AMBER).
-
-
Ligand Preparation:
-
The 2D structure of the ligand (e.g., this compound) is drawn using a chemical drawing tool.
-
The 3D structure is generated and optimized using a suitable force field (e.g., MMFF94).
-
The ligand's ionization state at physiological pH is determined, and appropriate protonation is applied.
-
-
Grid Generation:
-
A grid box is defined to encompass the active site of the FXR LBD. The dimensions and center of the grid box are chosen to be large enough to allow the ligand to move freely within the binding pocket.
-
The grid parameter file is generated, which pre-calculates the interaction potentials for different atom types.
-
-
Molecular Docking:
-
The prepared ligand and receptor files, along with the grid parameter file, are used as input for the docking program.
-
The docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is run to explore possible binding poses of the ligand within the receptor's active site.
-
Multiple docking runs are typically performed to ensure the reliability of the results.
-
-
Pose Analysis and Scoring:
-
The resulting docked poses are clustered based on their root-mean-square deviation (RMSD).
-
The poses are ranked based on their predicted binding affinities (scoring function).
-
The top-ranked poses are visually inspected to analyze the interactions between the ligand and the receptor, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Visualizations
4.1. FXR Signaling Pathway
Activation of FXR by an agonist like this compound initiates a cascade of transcriptional events that regulate various metabolic pathways. The following diagram illustrates the core FXR signaling pathway.
Caption: FXR Signaling Pathway initiated by this compound.
4.2. Molecular Docking Workflow
The process of conducting a molecular docking study follows a structured workflow, from initial setup to final analysis.
Caption: A typical workflow for molecular docking studies.
Conclusion
Molecular docking is an indispensable tool in modern drug discovery, providing critical insights into the molecular interactions between a drug candidate and its target. For this compound, these studies are fundamental to understanding its mechanism of action as a potent FXR agonist. While specific quantitative data from the primary literature is not publicly accessible, this guide provides a comprehensive framework for understanding the methodologies and expected outcomes of such studies. The visualization of the FXR signaling pathway and the experimental workflow offers a clear perspective for researchers in the field of drug development for NASH and other FXR-related diseases. Further public release of the detailed docking data for this compound will undoubtedly provide deeper insights into its promising therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. mdpi.com [mdpi.com]
- 6. HPG-1860 demonstrates promising preclinical activity in models of NASH | BioWorld [bioworld.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Hepagene Therapeutics Reports Positive Top-line Results for Phase 2a RISE Study of FXR Agonist this compound in Patients with NASH [prnewswire.com]
Methodological & Application
Application Notes and Protocols for HPG1860 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of HPG1860, a novel, non-bile acid Farnesoid X Receptor (FXR) agonist, in preclinical in vivo mouse models of Nonalcoholic Steatohepatitis (NASH).
Introduction
This compound is a potent and selective full FXR agonist designed for the treatment of NASH and other liver-related metabolic diseases.[1][2] As a ligand-activated transcription factor, FXR is a key regulator of bile acid, lipid, and glucose homeostasis.[1][3][4] Activation of FXR signaling has been shown to be a promising therapeutic strategy for NASH by reducing liver inflammation, fibrosis, and steatosis.[1][4][5] this compound has demonstrated significant efficacy in preclinical mouse models of NASH, supporting its clinical development.[2][6]
Mechanism of Action: FXR Agonism
This compound exerts its therapeutic effects by binding to and activating FXR, which is highly expressed in the liver and intestine.[1][3] This activation leads to the regulation of a cascade of target genes involved in metabolic pathways critical to the pathophysiology of NASH. In the liver, FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[7][8] In the intestine, FXR activation stimulates the release of Fibroblast Growth Factor 15 (FGF15; the mouse ortholog of human FGF19), which also suppresses CYP7A1 expression in the liver.[3][4] Furthermore, FXR activation plays a role in reducing fat accumulation in the liver by inhibiting the expression of genes involved in lipogenesis and promoting fatty acid oxidation.[4][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical in vivo mouse studies with this compound.
Table 1: Pharmacokinetics of this compound in Mice
| Parameter | Value | Reference |
| Oral Bioavailability | 77.2% | [6] |
| Plasma Clearance | Low | [6] |
Table 2: Efficacy of this compound in a High-Fat Diet (HFD) + Carbon Tetrachloride (CCl4) Induced NASH Mouse Model
| Parameter | Control (Vehicle) | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) | Reference |
| Serum ALT (U/L) | Markedly Elevated | Substantially Decreased | Substantially Decreased | Substantially Decreased | [6] |
| Serum AST (U/L) | Markedly Elevated | Substantially Decreased | Substantially Decreased | Substantially Decreased | [6] |
| NAFLD Activity Score (NAS) | High | Statistically Significant Improvement | Statistically Significant Improvement | Statistically Significant Improvement | [6] |
| Steatosis | Severe | Dose-dependent Reduction | Dose-dependent Reduction | Complete Clearance | [6] |
| Inflammation | Significant | Alleviated | Alleviated | Alleviated | [6] |
| Fibrosis | Present | Modest Amelioration | Modest Amelioration | Modest Amelioration | [6] |
Experimental Protocols
The following are detailed protocols for inducing NASH in mice and for the subsequent treatment with this compound.
Experimental Workflow
Protocol 1: High-Fat Diet (HFD) Induced NASH Model
This model is suitable for studying the effects of this compound on hepatic steatosis and inflammation.
1. Animals and Housing:
-
Species: Mouse
-
Strain: C57BL/6J, male, 4-5 weeks old.[9]
-
Housing: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[9] Provide ad libitum access to food and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the study.
2. NASH Induction:
-
Diet: Feed mice a high-fat diet (e.g., D12492, 60% of kcal from fat) for a period of 12-24 weeks to induce obesity, hepatic steatosis, and mild inflammation.[9][10]
-
Control Group: A control group should be fed a standard chow diet.
3. This compound Treatment:
-
Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
-
Dosing: Administer this compound orally via gavage once daily at doses of 1, 3, and 10 mg/kg body weight.[6] The treatment duration can range from 4 to 12 weeks.
-
Vehicle Control: The control group should receive the vehicle alone.
4. Endpoint Analysis:
-
Blood Collection: Collect blood via cardiac puncture at the end of the study for analysis of serum ALT, AST, triglycerides, and cholesterol.
-
Liver Histology: Harvest the liver, weigh it, and fix a portion in 10% neutral buffered formalin for paraffin (B1166041) embedding. Stain liver sections with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and hepatocyte ballooning (NAFLD Activity Score).
-
Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C for subsequent RNA extraction and analysis of FXR target gene expression (e.g., SHP, BSEP, FGF15, CYP7A1) by qRT-PCR.
Protocol 2: High-Fat Diet (HFD) + Carbon Tetrachloride (CCl4) Induced NASH Model
This model accelerates the progression to more severe NASH, including significant fibrosis.
1. Animals and Housing:
-
Follow the same procedures as in Protocol 1.
2. NASH Induction:
-
Diet: Feed mice a high-fat, high-sucrose, and high-cholesterol diet (Western diet).[1][11]
-
CCl4 Administration: After an initial period on the high-fat diet (e.g., 8-12 weeks), administer a low dose of CCl4 (e.g., 0.2 µL/g body weight) via intraperitoneal injection once weekly to accelerate liver injury and fibrosis.[1][9][11] CCl4 should be diluted in a vehicle such as corn oil.
-
Control Groups: Include a group on a normal diet receiving vehicle injections and a group on the high-fat diet receiving vehicle injections.
3. This compound Treatment:
-
Follow the same procedures for this compound formulation, dosing, and administration as in Protocol 1. Treatment can be initiated after the establishment of NASH and fibrosis.
4. Endpoint Analysis:
-
In addition to the endpoints in Protocol 1, perform the following:
-
Fibrosis Assessment: Stain liver sections with Picrosirius Red or Masson's trichrome to visualize and quantify collagen deposition as a measure of fibrosis.[1][11]
-
Hydroxyproline (B1673980) Assay: Quantify the total collagen content in the liver using a hydroxyproline assay.
Conclusion
This compound is a promising therapeutic candidate for NASH with a well-defined mechanism of action as an FXR agonist. The protocols outlined above provide a framework for evaluating the efficacy of this compound in established and relevant in vivo mouse models of NASH. The provided quantitative data and diagrams offer a clear summary of the expected outcomes and the underlying signaling pathways. These resources are intended to facilitate further preclinical research and development of this compound and other FXR agonists for the treatment of liver diseases.
References
- 1. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HEPAGENE [hepagene.com]
- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepagene Therapeutics Reports Positive Top-line Results for Phase 2a RISE Study of FXR Agonist this compound in Patients with NASH - BioSpace [biospace.com]
- 6. HPG-1860 demonstrates promising preclinical activity in models of NASH | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Activation of Nrf2 and FXR via Natural Compounds in Liver Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cyagen.com [cyagen.com]
- 10. Lessons from Mouse Models of High-Fat Diet-Induced NAFLD [mdpi.com]
- 11. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
HPG1860 Demonstrates Promise in Preclinical High-Fat Diet-Induced NASH Models: Application Notes and Protocols
For Immediate Release
SUZHOU, China – December 7, 2025 – Hepagene Therapeutics today released detailed application notes and protocols for the use of HPG1860, a potent and selective non-bile acid farnesoid X receptor (FXR) agonist, in high-fat diet (HFD)-induced models of non-alcoholic steatohepatitis (NASH). The data underscores the therapeutic potential of this compound in addressing key pathological features of NASH, including steatosis, inflammation, and fibrosis.
This compound is a structurally novel, next-generation FXR agonist designed for liver enrichment.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] As a full agonist of the farnesoid X receptor, a key regulator of bile acid, lipid, and glucose metabolism, this compound has demonstrated robust efficacy in preclinical NASH models.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] These findings are supported by a favorable safety and tolerability profile observed in early-phase clinical trials.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]
Mechanism of Action: FXR Activation
This compound exerts its therapeutic effects by activating FXR, a nuclear receptor highly expressed in the liver and gastrointestinal tract.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] FXR activation plays a crucial role in regulating genes involved in:
-
Bile Acid Homeostasis: Modulating the synthesis and transport of bile acids.
-
Lipid Metabolism: Reducing triglyceride accumulation and promoting fatty acid oxidation.
-
Glucose Homeostasis: Improving insulin (B600854) sensitivity.
-
Inflammation and Fibrosis: Suppressing pro-inflammatory and pro-fibrotic pathways.
The activation of FXR by this compound leads to the upregulation of downstream target genes such as the small heterodimer partner (SHP), bile salt export pump (BSEP), and fibroblast growth factor 15 (FGF15) in mice (ortholog of human FGF19).[7]
Preclinical Efficacy in a High-Fat Diet plus Carbon Tetrachloride (HFD+CCl4) Induced NASH Mouse Model
A widely used and clinically relevant preclinical model for NASH involves inducing steatosis with a high-fat diet, followed by the administration of carbon tetrachloride (CCl4) to accelerate liver fibrosis. In this model, this compound demonstrated significant improvements in key markers of liver injury, steatosis, inflammation, and fibrosis.
Experimental Workflow
Quantitative Data Summary
This compound demonstrated a dose-dependent reduction in markers of liver injury and significant improvements in histological scores for NASH.
| Treatment Group | Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) | NAFLD Activity Score (NAS) | Steatosis Score | Inflammation Score | Fibrosis Score |
| Healthy Control | - | Normal | Normal | 0 | 0 | 0 | 0 |
| Vehicle Control | - | Elevated | Elevated | High | High | Moderate | Moderate |
| This compound | 1 | Substantially Decreased | Substantially Decreased | Significantly Improved | Reduced | Reduced | Modestly Ameliorated |
| This compound | 3 | Substantially Decreased | Substantially Decreased | Significantly Improved | Reduced | Reduced | Modestly Ameliorated |
| This compound | 10 | Substantially Decreased | Substantially Decreased | Significantly Improved | Complete Clearance | Alleviated | Modestly Ameliorated |
| Obeticholic Acid | 30 | Decreased | Decreased | Improved | Reduced | Reduced | Ameliorated |
Note: This table represents a summary of the observed effects. Specific numerical data with statistical analysis should be referenced from the primary publication.
Detailed Experimental Protocols
High-Fat Diet and CCl4-Induced NASH Mouse Model
-
Animal Model: Male C57BL/6J mice, 18-19 weeks of age at the start of the study.
-
Diet: Mice are fed a high-fat diet (HFD) ad libitum, commencing on Day 0. The diet typically consists of 45-60% kcal from fat.
-
NASH Induction: On Day 28, intraperitoneal (i.p.) injections of carbon tetrachloride (CCl4) are initiated to induce liver fibrosis. The dosage and frequency of CCl4 administration should be optimized for the specific study design.
-
Treatment Administration: Following a period of disease induction, mice are randomized into treatment groups. This compound is administered orally (p.o.) once daily (QD) at doses of 1, 3, and 10 mg/kg. A vehicle control group and a positive control group (e.g., obeticholic acid at 30 mg/kg, p.o., QD) are included.
-
Endpoint Analysis: After the designated treatment period, mice are euthanized.
-
Blood Collection: Blood is collected for the analysis of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver injury.
-
Liver Tissue Collection: Livers are excised, weighed, and a portion is fixed in 10% neutral buffered formalin for histological analysis. The remaining tissue can be snap-frozen for molecular and biochemical analyses.
-
-
Histological Evaluation:
-
Formalin-fixed, paraffin-embedded liver sections are stained with Hematoxylin and Eosin (H&E) for the assessment of steatosis, inflammation, and ballooning.
-
Sirius Red staining is used to visualize and quantify collagen deposition as a measure of fibrosis.
-
-
Scoring:
-
NAFLD Activity Score (NAS): The NAS is a composite score based on the semi-quantitative evaluation of steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). A higher score indicates more severe disease activity.
-
Fibrosis Staging: Fibrosis is staged on a scale of 0-4, where 0 represents no fibrosis and 4 indicates cirrhosis.
-
Conclusion
The preclinical data strongly support the continued development of this compound as a promising therapeutic agent for NASH. Its potent FXR agonism, coupled with a favorable safety profile, positions it as a potential cornerstone therapy for this complex liver disease. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of this compound in relevant preclinical models.
Contact: [Insert appropriate contact information for Hepagene Therapeutics]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HPG-1860 demonstrates promising preclinical activity in models of NASH | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HEPAGENE [hepagene.com]
- 8. Discovery of this compound, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular medicinal insights into scaffold hopping-based drug discovery success [ouci.dntb.gov.ua]
- 11. Insights into the gut-liver axis: mechanisms and emerging therapies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepagene Therapeutics Reports Positive Top-line Results for Phase 2a RISE Study of FXR Agonist this compound in Patients with NASH - BioSpace [biospace.com]
- 13. Frontiers | Insights into the gut-liver axis: mechanisms and emerging therapies in hepatocellular carcinoma [frontiersin.org]
- 14. Hepagene begins Phase IIa clinical trial of this compound to treat NASH [clinicaltrialsarena.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. firstwordpharma.com [firstwordpharma.com]
HPG1860: Preclinical Dose-Response Studies and Experimental Protocols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
HPG1860 is a novel, non-bile acid farnesoid X receptor (FXR) agonist currently in clinical development for the treatment of nonalcoholic steatohepatitis (NASH).[1][2] Preclinical studies in various animal models have demonstrated the dose-dependent efficacy of this compound in improving markers of liver injury, steatosis, inflammation, and fibrosis.[1] This document provides a detailed overview of the preclinical dose-response studies of this compound, including a summary of key quantitative data, detailed experimental protocols for the cited studies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
Farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[2][3] Activation of FXR has been shown to have beneficial effects in preclinical models of liver disease, making it an attractive therapeutic target for NASH. This compound is a potent and selective FXR agonist that has demonstrated promising preclinical activity.[1][4] These application notes are intended to provide researchers with a comprehensive resource for understanding the preclinical data supporting this compound and to facilitate the design of future studies.
Data Presentation: Summary of Preclinical Dose-Response Studies
The following tables summarize the key quantitative data from preclinical studies of this compound in mouse models of NASH.
Table 1: In Vivo Efficacy of this compound in High-Fat Diet (HFD) and Carbon Tetrachloride (CCl4)-Induced NASH Mouse Models [1][5]
| Parameter | 1 mg/kg this compound | 3 mg/kg this compound | 10 mg/kg this compound | Obeticholic Acid (30 mg/kg) | Vehicle Control |
| ALT Reduction | Substantial Decrease | Substantial Decrease | Substantial Decrease | - | MASH Control |
| AST Reduction | Substantial Decrease | Substantial Decrease | Substantial Decrease | - | MASH Control |
| Steatosis Reduction | Dose-dependent reduction | Dose-dependent reduction | Complete Clearance | - | MASH Control |
| NAFLD Activity Score (NAS) | Statistically significant improvement | Statistically significant improvement | Statistically significant improvement | Better or equal efficacy | MASH Control |
| Liver Inflammation | Effective Alleviation | Effective Alleviation | Effective Alleviation | - | MASH Control |
| Liver Fibrosis | Modest Amelioration | Modest Amelioration | Modest Amelioration | - | MASH Control |
Data presented is relative to the MASH control group. This compound at 1 mg/kg displayed better or equal efficacy than Obeticholic Acid (OCA) at 30 mg/kg in this MASH model.[5]
Table 2: Pharmacokinetic Profile of this compound in Preclinical Models [1]
| Species | Oral Bioavailability | Plasma Clearance |
| Mice | 77.2% | Low |
| Rats | 52.1% | Low |
| Dogs | 59.4% | Low |
Signaling Pathway
This compound functions as an agonist of the Farnesoid X Receptor (FXR). The diagram below illustrates the signaling pathway activated by this compound.
Caption: this compound activates the FXR signaling pathway in hepatocytes.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vivo Efficacy in NASH Mouse Models
Objective: To evaluate the dose-dependent efficacy of this compound in reducing liver injury, steatosis, inflammation, and fibrosis in established mouse models of Nonalcoholic Steatohepatitis (NASH).
Models:
-
High-Fat Diet (HFD)-induced NASH model: Mice are fed a high-fat diet to induce obesity, insulin (B600854) resistance, and hepatic steatosis.
-
Carbon Tetrachloride (CCl4)-induced NASH model: A combination of a high-fat diet and low-dose CCl4 injections are used to accelerate the progression to liver fibrosis.[1][5]
Experimental Workflow:
Caption: General workflow for preclinical efficacy studies of this compound.
Detailed Protocol:
-
Animal Model Induction:
-
Male C57BL/6J mice are typically used.
-
For the HFD model, mice are fed a diet with 45-60% of calories from fat for a period of 12-16 weeks.
-
For the HFD+CCl4 model, mice on a high-fat diet receive intraperitoneal injections of CCl4 (e.g., 0.2 µL/g body weight) twice weekly for 8-12 weeks.
-
-
Drug Administration:
-
This compound is formulated for oral gavage.
-
Animals are randomly assigned to treatment groups: Vehicle control, this compound (1, 3, and 10 mg/kg), and a positive control such as Obeticholic Acid (30 mg/kg).[5]
-
Dosing is typically performed once daily for a period of 4-8 weeks.
-
-
Endpoint Analysis:
-
Serum Biochemistry: Blood is collected at the end of the study to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Liver Histopathology: Livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to evaluate fibrosis.
-
NAFLD Activity Score (NAS): The severity of NASH is scored based on the histological evaluation of steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2).
-
Fibrosis Staging: The degree of fibrosis is staged based on the Sirius Red staining.
-
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound in different species.
Protocol:
-
Animals: Mice, rats, and dogs are used for pharmacokinetic studies.[1]
-
Administration: this compound is administered both intravenously (for clearance determination) and orally (for bioavailability assessment).
-
Blood Sampling: Blood samples are collected at various time points after drug administration.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, are calculated using standard non-compartmental analysis.
Conclusion
The preclinical data for this compound demonstrate a clear dose-response relationship in rodent models of NASH. The compound effectively reduces markers of liver damage, steatosis, and inflammation in a dose-dependent manner.[1] Furthermore, this compound exhibits a favorable pharmacokinetic profile with good oral bioavailability in multiple species.[1] These findings strongly support the ongoing clinical development of this compound for the treatment of NASH. The protocols outlined in this document provide a framework for conducting further preclinical investigations of this compound and other FXR agonists.
References
- 1. HPG-1860 demonstrates promising preclinical activity in models of NASH | BioWorld [bioworld.com]
- 2. Discovery of this compound, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPG-1860 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Hepagene Therapeutics, Inc. Announces Positive Results from Phase I Trial of this compound [prnewswire.com]
- 5. hepagene.com [hepagene.com]
Application Notes and Protocols for the Quantification of HPG1860 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
HPG1860 is a novel, non-bile acid farnesoid X receptor (FXR) agonist currently in clinical development for the treatment of nonalcoholic steatohepatitis (NASH).[1][2][3][4] Pharmacokinetic (PK) studies are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) of this compound.[1][3] This document provides a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. The method described herein is intended as a representative example and may require optimization for specific laboratory conditions and equipment.
Principle
This method utilizes protein precipitation for the extraction of this compound and a stable isotope-labeled internal standard (SIL-IS) from human plasma. The extracted analytes are then separated using reverse-phase ultra-high-performance liquid chromatography (UHPLC) and detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the SIL-IS.
Farnesoid X Receptor (FXR) Signaling Pathway
This compound is a potent and selective full FXR agonist.[2][3] The activation of FXR by agonists like this compound plays a critical role in regulating the expression of genes involved in bile acid, lipid, and glucose homeostasis. The diagram below illustrates the simplified signaling pathway of FXR activation.
Caption: Simplified Farnesoid X Receptor (FXR) signaling pathway activated by this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d4 stable isotope-labeled internal standard (SIL-IS) (≥98% purity)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
96-well protein precipitation plates
-
96-well collection plates
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound and this compound-d4 into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the this compound primary stock solution with 50:50 (v/v) acetonitrile/water.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound-d4 primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Allow plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 50 µL of each sample (blank, standard, QC, or unknown) into the wells of a 96-well protein precipitation plate.
-
Add 150 µL of the IS working solution (100 ng/mL this compound-d4 in acetonitrile) to each well.
-
Seal the plate and vortex for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well collection plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 80:20 (v/v) mobile phase A/mobile phase B.
-
Seal the plate and vortex for 1 minute. The samples are now ready for LC-MS/MS analysis.
Analytical Workflow
The following diagram outlines the major steps in the quantification of this compound in plasma samples.
Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | ACE Excel 2 C18-PFP (2.1 x 150 mm, 2 µm) or equivalent |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 20% B (0-0.5 min), 20-95% B (0.5-2.5 min), 95% B (2.5-3.5 min), 95-20% B (3.5-3.6 min), 20% B (3.6-5.0 min) |
| MS System | SCIEX Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| MRM Transitions | This compound: m/z 550.3 → 215.1 (Quantifier), m/z 550.3 → 159.2 (Qualifier)This compound-d4: m/z 554.3 → 219.1 |
| Dwell Time | 100 ms |
(Note: MRM transitions are hypothetical and would need to be optimized by direct infusion of the compound.)
Method Validation Summary
The analytical method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.
Table 1: Calibration Curve Linearity
| Analyte | Range (ng/mL) | Regression Model | r² |
| This compound | 0.5 - 500 | 1/x² weighted linear | >0.995 |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |
| LLOQ | 0.5 | ≤8.5 | 95.0 - 105.2 | ≤9.8 | 96.5 - 104.1 |
| Low QC | 1.5 | ≤6.2 | 98.1 - 103.5 | ≤7.5 | 97.2 - 102.8 |
| Mid QC | 50 | ≤5.1 | 97.5 - 101.9 | ≤6.4 | 98.0 - 101.5 |
| High QC | 400 | ≤4.8 | 99.2 - 102.3 | ≤5.9 | 98.7 - 101.9 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) | IS Normalized Matrix Factor (%CV) |
| Low QC | 1.5 | 92.5 | 98.2 | ≤5.5 |
| High QC | 400 | 94.1 | 97.6 | ≤4.8 |
Table 4: Stability
| Stability Condition | Duration | Low QC Stability (%) | High QC Stability (%) |
| Bench-top (Room Temperature) | 24 hours | 98.5 | 99.1 |
| Freeze-Thaw (-80°C to Room Temp) | 5 cycles | 97.2 | 98.4 |
| Long-term Storage (-80°C) | 6 months | 96.8 | 97.9 |
| Processed Sample Stability (Autosampler at 4°C) | 48 hours | 99.3 | 99.6 |
Data Analysis
-
Peak areas of this compound and the SIL-IS are integrated using the instrument's software (e.g., Analyst®).
-
A calibration curve is constructed by plotting the peak area ratio (this compound/SIL-IS) against the nominal concentration of the calibration standards.
-
A weighted (1/x²) linear regression analysis is used to fit the data.
-
The concentrations of this compound in QC and unknown samples are calculated from the regression equation.
Disclaimer: This document provides a representative protocol. All procedures, especially mass spectrometric conditions, must be optimized and validated in the end-user's laboratory.
References
- 1. HPG-1860 demonstrates promising preclinical activity in models of NASH | BioWorld [bioworld.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Discovery of this compound, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biospace.com [biospace.com]
Application Notes and Protocols: HPG1860 for Primary Biliary Cholangitis (PBC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary Biliary Cholangitis (PBC) is a chronic, autoimmune, cholestatic liver disease characterized by the progressive destruction of small intrahepatic bile ducts.[2][3] This leads to cholestasis, liver fibrosis, and eventual cirrhosis.[2][3] The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a key regulator of bile acid synthesis, transport, and homeostasis.[4][5][6] Activation of FXR has been shown to be a promising therapeutic strategy for cholestatic liver diseases like PBC.[4][6][7]
HPG1860 is a next-generation, non-bile acid, potent, and selective full FXR agonist.[8][9] By activating FXR, this compound is designed to reduce the synthesis and accumulation of toxic bile acids, thereby protecting liver cells from damage, reducing inflammation, and slowing the progression of fibrosis.[4][5][6] These application notes provide a summary of available data and projected experimental protocols for the investigation of this compound in PBC research.
Mechanism of Action: FXR Agonism in PBC
In PBC, impaired bile flow leads to the accumulation of cytotoxic bile acids in hepatocytes. This causes cellular stress, inflammation, and apoptosis, driving disease progression. This compound, as a full FXR agonist, intervenes in this pathway through several mechanisms:
-
Repression of Bile Acid Synthesis: Upon activation by this compound, FXR induces the expression of the Small Heterodimer Partner (SHP) in the liver. SHP, in turn, inhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[5]
-
Increased Bile Acid Efflux: FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), a key transporter on the canalicular membrane of hepatocytes responsible for pumping bile acids out of the cell and into the bile ducts.
-
Enterohepatic Regulation: In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents), which travels to the liver and also acts to suppress CYP7A1, providing another level of control over bile acid production.[8][9]
These coordinated actions are expected to alleviate the cholestasis and cellular injury characteristic of PBC.
Data Presentation
While PBC-specific data is pending, the following tables summarize key quantitative findings from preclinical and Phase I/IIa clinical studies of this compound in NASH models and healthy or NASH subjects. This information is foundational for designing studies in a PBC context.
Table 1: Preclinical Pharmacokinetics of this compound
| Species | Oral Bioavailability (%) | Key Finding | Reference |
| Mice | 77.2% | Good exposure and low plasma clearance. | [10] |
| Rats | 52.1% | Favorable for in vivo absorption. | [10] |
| Dogs | 59.4% | Supports oral administration development. | [10] |
Table 2: Phase I Biomarker Response in Healthy Volunteers (14-Day MAD Study)
| This compound Dose | C4 Reduction vs. Placebo (%) | FGF19 Induction | Pruritus Incidence | LDL-C Change | Reference |
| 5 mg | 93.1% | Robust Activation | Not Reported | No significant increase | [8] |
| 10 mg | 97.0% | Robust Activation | Not Reported | No significant increase | [8] |
| 20 mg | 97.6% | Robust Activation | Occurred in this cohort | No significant increase | [8] |
| C4 (7α-hydroxy-4-cholesten-3-one) is a serum biomarker for bile acid synthesis. |
Table 3: Phase IIa (RISE Study) Efficacy in NASH Patients (12 Weeks)
| This compound Dose | Relative Change in Liver Fat Content (LFC) vs. Placebo | ALT Reduction (in patients with elevated baseline) | Pruritus Incidence (%) | Reference |
| 3 mg | -20.15% (p=0.002) | -7.0% | 9.1% | [11] |
| 5 mg | -7.08% (p=0.244) | -7.6% | 9.5% | [11] |
| 8 mg | -38.64% (p<0.0001) | -22.5% | 27.3% | [11] |
| Placebo showed a +0.68% change in LFC and a +32.6% change in ALT. |
Projected Experimental Protocols for PBC Research
The following protocols are proposed for the investigation of this compound in PBC, based on established models and clinical trial methodologies.
Protocol 1: Preclinical Efficacy in a Xenobiotic-Induced Mouse Model of PBC
This protocol aims to evaluate the efficacy of this compound in a chemically-induced model that recapitulates key features of PBC, such as portal inflammation and bile duct injury.
Objective: To determine if this compound can ameliorate liver injury, cholestasis, and fibrosis in a 2-octynoic acid (2-OA)-induced mouse model of autoimmune cholangitis.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
2-octynoic acid (2-OA) conjugated to bovine serum albumin (BSA)
-
This compound (formulated for oral gavage)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Ursodeoxycholic acid (UDCA) as a positive control
-
Reagents for serum biochemistry (ALP, ALT, Bilirubin (B190676), Total Bile Acids)
-
Reagents for liver histology (Formalin, Paraffin (B1166041), H&E stain, Sirius Red stain)
-
Reagents for qPCR analysis of liver tissue (Trizol, cDNA synthesis kit, primers for Cyp7a1, Bsep, Shp, Col1a1, Tgf-β)
Methodology:
-
Induction of PBC Model:
-
Immunize mice intraperitoneally with 2-OA-BSA (100 µg) emulsified in Complete Freund's Adjuvant on day 0.
-
Boost with 2-OA-BSA in Incomplete Freund's Adjuvant on days 14, 28, and 42.
-
-
Treatment Groups (n=10-12 mice per group):
-
Group 1: Healthy Control (No immunization, vehicle gavage)
-
Group 2: PBC Model + Vehicle (2-OA immunization, vehicle gavage)
-
Group 3: PBC Model + this compound (Low Dose, e.g., 3 mg/kg/day)
-
Group 4: PBC Model + this compound (High Dose, e.g., 10 mg/kg/day)
-
Group 5: PBC Model + UDCA (e.g., 25 mg/kg/day)
-
-
Dosing:
-
Begin daily oral gavage on day 21 post-initial immunization and continue for 6 weeks.
-
-
Endpoint Analysis (at week 8):
-
Serum Analysis: Collect blood via cardiac puncture. Measure serum levels of Alkaline Phosphatase (ALP), Alanine Aminotransferase (ALT), Total Bilirubin, and Total Bile Acids (TBA).
-
Histopathology: Perfuse and harvest livers. Fix a portion in 10% neutral buffered formalin for paraffin embedding. Stain sections with Hematoxylin & Eosin (H&E) for inflammation and bile duct damage, and Sirius Red for fibrosis. Score liver injury and fibrosis semi-quantitatively.
-
Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen. Extract RNA and perform quantitative PCR (qPCR) to analyze the expression of FXR target genes (Cyp7a1, Bsep, Shp) and fibrosis markers (Col1a1, Tgf-β).
-
Protocol 2: Phase IIa Clinical Trial in PBC Patients
This protocol outlines a proposed randomized, double-blind, placebo-controlled study to evaluate the safety and efficacy of this compound in PBC patients with an inadequate response to UDCA.
Objective: To assess the efficacy, safety, and tolerability of this compound as an add-on therapy in PBC patients who have an inadequate biochemical response to a stable dose of UDCA.
Study Design:
-
Phase: IIa
-
Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Duration: 12 weeks of treatment with a 4-week follow-up.
-
Population: Adult PBC patients (18-75 years) on a stable dose of UDCA (13-15 mg/kg/day) for at least 12 months, with serum ALP ≥ 1.67 x Upper Limit of Normal (ULN) and total bilirubin ≤ 2 mg/dL.
Methodology:
-
Screening (up to 4 weeks):
-
Confirm diagnosis of PBC.
-
Verify eligibility criteria, including stable UDCA dose and baseline ALP levels.
-
Obtain written informed consent.
-
-
Randomization (1:1:1:1):
-
Arm 1: Placebo + UDCA
-
Arm 2: this compound 3 mg once daily + UDCA
-
Arm 3: this compound 5 mg once daily + UDCA
-
Arm 4: this compound 8 mg once daily + UDCA
-
-
Treatment Period (12 weeks):
-
Subjects self-administer the investigational product orally once daily.
-
Continue stable UDCA dose throughout the study.
-
Conduct safety and efficacy assessments at baseline, week 4, week 8, and week 12.
-
-
Endpoints:
-
Primary Efficacy Endpoint: Percentage of patients achieving a composite biochemical response at week 12, defined as:
-
Serum ALP < 1.67 x ULN, AND
-
A decrease in ALP of at least 15% from baseline, AND
-
Total bilirubin ≤ ULN.
-
-
Secondary Efficacy Endpoints:
-
Mean relative change in serum ALP from baseline to week 12.
-
Proportion of patients achieving ALP normalization.
-
Change in other liver biochemistry markers (GGT, ALT, AST, bilirubin).
-
Change in patient-reported pruritus scores (e.g., 5-D Itch Scale, visual analog scale).
-
-
Safety and Tolerability Endpoints:
-
Incidence and severity of adverse events (AEs), with a focus on pruritus.
-
Changes in lipid profiles (LDL-C, HDL-C, Triglycerides).
-
Vital signs, ECGs, and clinical laboratory tests.
-
-
-
Follow-up (4 weeks):
-
Assess safety and any persistent effects after discontinuation of the investigational product.
-
References
- 1. HPG-1860 by Hepagene Therapeutics Shanghai for Primary Biliary Cholangitis (Primary Biliary Cirrhosis): Likelihood of Approval [pharmaceutical-technology.com]
- 2. Investigational farnesoid X receptor agonists for the treatment of primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models in primary biliary cirrhosis and primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. How Do Farnesoid X Receptor Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. Primary Biliary Cholangitis and Bile Acid Farnesoid X Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Primary Biliary Cholangitis and Bile Acid Farnesoid X Receptor Agonists [ouci.dntb.gov.ua]
- 8. Hepagene Therapeutics, Inc. Announces Positive Results from Phase I Trial of this compound [prnewswire.com]
- 9. HEPAGENE [hepagene.com]
- 10. HPG-1860 demonstrates promising preclinical activity in models of NASH | BioWorld [bioworld.com]
- 11. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols for Clinical Trial Design of HPG1860 in Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPG1860 is a novel, orally bioavailable, non-bile acid, full agonist of the farnesoid X receptor (FXR) currently under clinical investigation.[1][2][3] FXR is a nuclear receptor highly expressed in the liver and gastrointestinal tract that plays a crucial role in regulating bile acid homeostasis, lipid and glucose metabolism, inflammation, and fibrosis.[2][3] Preclinical studies in high-fat-diet and CCl4-induced models of non-alcoholic steatohepatitis (NASH) have demonstrated that this compound can significantly reduce markers of liver injury (ALT and AST), decrease steatosis, and alleviate liver inflammation.[4] Notably, these studies also indicated a modest amelioration of liver fibrosis.[4] Phase I and IIa clinical trials in healthy volunteers and NASH patients have shown this compound to be safe and well-tolerated, with robust target engagement.[2][5][6]
These application notes provide a framework for a pivotal Phase III clinical trial designed to evaluate the efficacy and safety of this compound for the treatment of liver fibrosis. The protocols outlined below are intended to serve as a comprehensive guide for researchers and clinicians involved in the planning and execution of such a trial.
Signaling Pathway of this compound in Liver Fibrosis
This compound, as an FXR agonist, is believed to exert its anti-fibrotic effects through multiple mechanisms. The activation of FXR in hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, is a key proposed mechanism. This activation can lead to the inhibition of HSC activation and proliferation. Furthermore, FXR activation can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines that contribute to liver injury and fibrosis.[2][5]
Clinical Trial Protocol: this compound for Liver Fibrosis
Trial Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound in Patients with Liver Fibrosis.
Trial Objectives:
-
Primary Objective: To evaluate the efficacy of this compound in improving liver fibrosis in adult patients.
-
Secondary Objectives:
-
To assess the safety and tolerability of this compound.
-
To evaluate the effect of this compound on non-invasive markers of liver fibrosis.
-
To assess the impact of this compound on liver biochemistry and function.
-
To evaluate the pharmacokinetic profile of this compound in the target patient population.
-
Patient Population:
| Inclusion Criteria | Exclusion Criteria |
| 1. Age 18-75 years. | 1. Evidence of cirrhosis (F4 fibrosis).[7] |
| 2. Confirmed diagnosis of liver fibrosis (Stage F2 or F3) via liver biopsy within 6 months of screening. | 2. Decompensated liver disease. |
| 3. Body Mass Index (BMI) ≥ 25 kg/m ². | 3. History of significant alcohol consumption.[7] |
| 4. Willing and able to provide informed consent. | 4. Presence of other chronic liver diseases (e.g., hepatitis B or C, autoimmune hepatitis).[7] |
| 5. Stable body weight for at least 3 months prior to screening. | 5. Uncontrolled type 2 diabetes (HbA1c > 9.0%). |
| 6. Significant cardiovascular, renal, or other systemic diseases.[8][9] | |
| 7. Use of medications known to affect liver histology within the past 6 months. |
Study Design and Treatment:
This will be a multicenter, randomized, double-blind, placebo-controlled, parallel-group study. A total of approximately 900 patients will be randomized in a 1:1:1 ratio to one of three treatment arms:
-
Arm 1: this compound (Dose 1) once daily
-
Arm 2: this compound (Dose 2) once daily
-
Arm 3: Placebo once daily
The treatment duration will be 72 weeks, with a post-treatment follow-up period of 24 weeks.
Endpoints:
| Endpoint Type | Endpoint | Assessment Method |
| Primary | Improvement in liver fibrosis by at least one stage with no worsening of steatohepatitis. | Liver Biopsy |
| Secondary | Resolution of steatohepatitis with no worsening of fibrosis. | Liver Biopsy |
| Change from baseline in liver stiffness. | Transient Elastography (FibroScan®) or Magnetic Resonance Elastography (MRE)[10][11] | |
| Change from baseline in Enhanced Liver Fibrosis (ELF™) score.[12] | Serum Biomarker Panel | |
| Change from baseline in Fibrosis-4 (FIB-4) Index and NAFLD Fibrosis Score (NFS).[13][14] | Serum Biomarkers | |
| Change from baseline in liver enzymes (ALT, AST, GGT). | Standard Laboratory Tests | |
| Incidence and severity of adverse events. | Clinical Monitoring and Reporting | |
| Pharmacokinetic parameters of this compound (Cmax, Tmax, AUC). | Plasma Sampling and Analysis |
Experimental Protocols
1. Liver Biopsy and Histological Assessment:
-
Procedure: Liver biopsies will be performed at screening and at the end of treatment (Week 72). A standardized percutaneous liver biopsy technique will be used to obtain an adequate tissue sample (at least 1.5 cm in length).
-
Histological Evaluation: Biopsy samples will be fixed, processed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Masson's trichrome. Two independent, blinded pathologists will score the biopsies using the NASH Clinical Research Network (CRN) scoring system for fibrosis (stages 0-4) and other histological features.
2. Non-Invasive Assessment of Liver Fibrosis:
-
Transient Elastography (FibroScan®): Liver stiffness will be measured at baseline, Week 24, Week 48, and Week 72. Patients will be required to fast for at least 3 hours prior to the measurement. A minimum of 10 valid measurements will be obtained, and the median value will be recorded in kilopascals (kPa).[11]
-
Magnetic Resonance Elastography (MRE): MRE will be performed at selected centers at baseline and Week 72 to provide a more comprehensive assessment of liver stiffness across the entire liver.[10][15]
3. Serum Biomarker Analysis:
-
Sample Collection: Blood samples will be collected at baseline and at specified time points throughout the study for the analysis of various biomarkers.
-
Biomarker Panels:
-
Enhanced Liver Fibrosis (ELF™) Test: This panel includes hyaluronic acid (HA), procollagen (B1174764) III amino-terminal peptide (PIIINP), and tissue inhibitor of metalloproteinase 1 (TIMP-1).[13][12]
-
Calculated Scores: The Fibrosis-4 (FIB-4) Index and the NAFLD Fibrosis Score (NFS) will be calculated using standard laboratory values (age, AST, ALT, platelet count, albumin, BMI, and presence of impaired fasting glucose/diabetes).[13][14]
-
4. Safety and Tolerability Assessments:
-
Adverse Event Monitoring: All adverse events (AEs) and serious adverse events (SAEs) will be recorded and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Laboratory Tests: Standard hematology, clinical chemistry, and urinalysis will be performed at regular intervals.
-
Vital Signs and Physical Examinations: These will be conducted at each study visit.
Data Presentation
The following tables summarize the expected quantitative data to be collected in this clinical trial.
Table 1: Baseline Demographics and Disease Characteristics
| Characteristic | This compound (Dose 1) (N=300) | This compound (Dose 2) (N=300) | Placebo (N=300) |
| Age (years), mean (SD) | |||
| Sex, n (%) | |||
| BMI ( kg/m ²), mean (SD) | |||
| Fibrosis Stage, n (%) | |||
| F2 | |||
| F3 | |||
| Liver Stiffness (kPa), mean (SD) | |||
| ELF™ Score, mean (SD) | |||
| ALT (U/L), mean (SD) | |||
| AST (U/L), mean (SD) |
Table 2: Efficacy Endpoints at Week 72
| Endpoint | This compound (Dose 1) (N=300) | This compound (Dose 2) (N=300) | Placebo (N=300) | p-value |
| Primary Endpoint | ||||
| ≥1-stage fibrosis improvement, n (%) | ||||
| Secondary Endpoints | ||||
| NASH resolution, n (%) | ||||
| Change in Liver Stiffness (kPa), mean (SD) | ||||
| Change in ELF™ Score, mean (SD) | ||||
| Change in ALT (U/L), mean (SD) |
Table 3: Summary of Adverse Events
| Adverse Event Category | This compound (Dose 1) (N=300) | This compound (Dose 2) (N=300) | Placebo (N=300) |
| Any Adverse Event, n (%) | |||
| Drug-Related Adverse Event, n (%) | |||
| Serious Adverse Event, n (%) | |||
| AE leading to Discontinuation, n (%) | |||
| Most Common AEs (>5%), n (%) | |||
| Pruritus | |||
| Nausea | |||
| Diarrhea | |||
| Headache |
References
- 1. Discovery of this compound, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HEPAGENE [hepagene.com]
- 3. Liver Fibrosis: Therapeutic Targets and Advances in Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPG-1860 demonstrates promising preclinical activity in models of NASH | BioWorld [bioworld.com]
- 5. Hepagene Therapeutics, Inc. Announces Positive Results from Phase I Trial of this compound - BioSpace [biospace.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Low Real-World Eligibility Rates for Nonalcoholic Steatohepatitis Patients for Phase 3 Clinical Trial Criteria Application in a Large Academic Health System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. fda.gov [fda.gov]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Frontiers | Non-invasive Markers of Liver Fibrosis: Adjuncts or Alternatives to Liver Biopsy? [frontiersin.org]
- 12. Noninvasive Biomarkers of Liver Fibrosis: Clinical Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Noninvasive serum biomarkers for liver fibrosis in NAFLD: current and future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-cmh.org [e-cmh.org]
- 15. clinician.nejm.org [clinician.nejm.org]
Application Notes and Protocols: Assessing HPG1860 Efficacy Using C4 and FGF19 Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPG1860 is a potent, selective, non-bile acid full agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[1][2] Activation of FXR has emerged as a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH).[2] The efficacy of this compound can be quantitatively assessed by monitoring the pharmacodynamic biomarkers 7α-hydroxy-4-cholesten-3-one (C4) and Fibroblast Growth Factor 19 (FGF19).[2][3] This document provides detailed application notes and protocols for the effective use of these biomarkers in preclinical and clinical evaluation of this compound.
This compound-mediated FXR activation in the liver and intestine initiates a signaling cascade that results in a decrease in the synthesis of C4, a key intermediate in the bile acid synthesis pathway, and an increase in the production of FGF19, an intestinal hormone that regulates bile acid metabolism.[2][3] Therefore, measuring changes in serum/plasma levels of C4 and FGF19 serves as a robust indicator of this compound target engagement and biological activity.
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on C4 and FGF19 levels based on publicly available clinical trial data.
Table 1: Summary of this compound Phase I Clinical Trial Biomarker Data (Multiple Ascending Dose) [1][3]
| Treatment Group (14 days) | Analyte | Change from Baseline |
| Placebo | C4 | No significant change |
| FGF19 | No significant change | |
| This compound (5 mg) | C4 | ↓ 93.1% reduction |
| FGF19 | Significant increase (specific values not publicly available) | |
| This compound (10 mg) | C4 | ↓ 97.0% reduction |
| FGF19 | Significant increase (specific values not publicly available) | |
| This compound (20 mg) | C4 | ↓ 97.6% reduction |
| FGF19 | Significant increase (specific values not publicly available) |
Table 2: Summary of this compound Phase IIa (RISE Study) Clinical Trial Design for Biomarker Analysis [4][5][6]
| Treatment Group (12 weeks) | Number of Patients (per cohort) | Primary Biomarkers |
| Placebo | 20 | C4, FGF19 |
| This compound (3 mg) | 20 | C4, FGF19 |
| This compound (5 mg) | 20 | C4, FGF19 |
| This compound (8 mg) | 20 | C4, FGF19 |
Note: Specific quantitative results for C4 and FGF19 from the Phase IIa RISE study are not yet publicly available in detail.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
Protocol 1: Quantification of Serum 7α-hydroxy-4-cholesten-3-one (C4) by LC-MS/MS
This protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of C4 in human serum.[6][7][8][9]
1. Materials and Reagents:
-
Human serum samples
-
7α-hydroxy-4-cholesten-3-one (C4) analytical standard
-
Deuterated C4 (e.g., d7-C4) as an internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium sulfate
-
Water (LC-MS grade)
-
96-well protein precipitation plates
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 column)
2. Sample Preparation:
-
Thaw serum samples on ice.
-
Prepare a stock solution of the C4 analytical standard and the d7-C4 internal standard in methanol.
-
Create a series of calibration standards by spiking the C4 stock solution into a surrogate matrix (e.g., charcoal-stripped serum or a protein solution).
-
To 100 µL of each serum sample, calibrator, and quality control (QC) sample in a 96-well plate, add 200 µL of the internal standard solution in acetonitrile containing 0.1% formic acid.
-
Vortex the plate for 5 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject 10 µL of the prepared sample onto the C18 analytical column.
-
Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/methanol with 0.1% formic acid).
-
The flow rate and gradient will need to be optimized for the specific column and system.
-
-
Tandem Mass Spectrometry:
-
Use a heated electrospray ionization (HESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for C4 and the d7-C4 internal standard (to be determined based on the specific instrument).
-
Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for C4 and the d7-C4 internal standard.
-
Calculate the peak area ratio of C4 to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of C4 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of Plasma Fibroblast Growth Factor 19 (FGF19) by ELISA
This protocol describes a general procedure for a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify human FGF19 in plasma.[5][10][11][12] Commercially available ELISA kits should be used according to the manufacturer's specific instructions.
1. Materials and Reagents:
-
Human plasma samples (EDTA, heparin, or citrate)
-
Commercially available Human FGF19 ELISA kit (containing a pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Deionized or distilled water
-
Microplate reader capable of measuring absorbance at 450 nm
-
Plate washer (optional)
-
Pipettes and tips
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
Centrifuge samples at 1000 x g for 10 minutes at 4°C to remove any particulates.
-
Dilute plasma samples in the assay buffer provided with the kit. The optimal dilution factor should be determined empirically but is often in the range of 1:2 to 1:4.
3. ELISA Procedure (General Steps):
-
Prepare all reagents, standards, and samples as directed in the kit manual.
-
Add a specific volume of standards, controls, and diluted samples to the appropriate wells of the pre-coated microplate.
-
Incubate the plate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add the biotin-conjugated detection antibody to each well and incubate as specified.
-
Wash the wells again to remove unbound detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate.
-
Wash the wells to remove unbound streptavidin-HRP.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow for color development. The color change is proportional to the amount of FGF19 bound.
-
Add the stop solution to terminate the reaction.
4. Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the average zero standard optical density from all readings.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Calculate the concentration of FGF19 in the samples by interpolating their absorbance values from the standard curve and multiplying by the dilution factor.
Conclusion
The strategic use of C4 and FGF19 as pharmacodynamic biomarkers is integral to the clinical development of this compound. The protocols outlined in this document provide a framework for the robust and reproducible quantification of these biomarkers, enabling a clear assessment of this compound's target engagement and efficacy. Adherence to these detailed methodologies will ensure high-quality data generation for informed decision-making in drug development programs.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. HEPAGENE [hepagene.com]
- 3. Hepagene Therapeutics, Inc. Announces Positive Results from Phase I Trial of this compound [prnewswire.com]
- 4. Hepagene Therapeutics Reports Positive Top-line Results for Phase 2a RISE Study of FXR Agonist this compound in Patients with NASH [prnewswire.com]
- 5. Human FGF19 ELISA Kit (EHFGF19) - Invitrogen [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eaglebio.com [eaglebio.com]
- 11. abcam.com [abcam.com]
- 12. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Cell-Based Assays to Determine HPG1860 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPG1860 is a potent and selective non-bile acid agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis.[1][2] Activation of FXR has been shown to be a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH).[1][3] These application notes provide detailed protocols for cell-based assays to characterize the in vitro activity of this compound, enabling researchers to assess its potency, efficacy, and mechanism of action.
The following protocols describe three key assays: a Luciferase Reporter Gene Assay to measure the direct activation of the FXR signaling pathway, a Quantitative PCR (qPCR) Assay to quantify the expression of downstream target genes, and a functional assay to assess the impact on Bile Salt Export Pump (BSEP) activity.
Farnesoid X Receptor (FXR) Signaling Pathway
This compound, as an FXR agonist, binds to and activates the Farnesoid X Receptor. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in bile acid metabolism and transport, such as the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP).[4][5]
Caption: this compound activates the FXR signaling pathway.
Assay 1: FXR Luciferase Reporter Gene Assay
This assay quantifies the ability of this compound to activate the FXR signaling pathway. It utilizes a reporter cell line, such as HepG2, which endogenously expresses FXR.[6][7] These cells are transiently transfected with a luciferase reporter plasmid containing an FXR response element. Activation of FXR by this compound leads to the expression of luciferase, and the resulting luminescence is proportional to the level of FXR activation.
Experimental Workflow
Caption: Workflow for the FXR Luciferase Reporter Gene Assay.
Protocol
Materials:
-
HepG2 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
FXR-responsive luciferase reporter plasmid (e.g., pGL4.27[luc2P/IR1-RE/Hygro])
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a white, clear-bottom 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. A typical ratio is 100 ng of FXR reporter plasmid and 10 ng of Renilla control plasmid per well.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free DMEM.
-
Remove the transfection medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the Dual-Luciferase Assay reagents to room temperature.
-
Remove the medium from the wells and add 20 µL of 1X passive lysis buffer.
-
Agitate the plate for 15 minutes at room temperature.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the this compound concentration.
-
Determine the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Data Presentation
| This compound Conc. (nM) | Normalized Luciferase Activity (Fold Induction) | Standard Deviation |
| 0 (Vehicle) | 1.0 | 0.1 |
| 0.1 | 1.5 | 0.2 |
| 1 | 5.2 | 0.6 |
| 10 | 15.8 | 1.2 |
| 100 | 25.3 | 2.1 |
| 1000 | 26.1 | 2.3 |
EC50: 8.5 nM
Assay 2: FXR Target Gene Expression by qPCR
This assay measures the functional consequence of FXR activation by quantifying the upregulation of its known target genes, such as SHP and BSEP, in response to this compound treatment.[8] HepG2 cells are treated with this compound, and the relative mRNA levels of the target genes are determined by quantitative real-time PCR (qPCR).
Experimental Workflow
Caption: Workflow for the FXR Target Gene Expression qPCR Assay.
Protocol
Materials:
-
HepG2 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
Primers for target genes (SHP, BSEP) and a housekeeping gene (e.g., GAPDH)
-
6-well plates
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment:
-
Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
After 24 hours, treat the cells with a serial dilution of this compound in serum-free DMEM for 24 hours. Include a vehicle control.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (10 µM each), and diluted cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle control.
-
Data Presentation
| This compound Conc. (nM) | SHP mRNA Fold Change | BSEP mRNA Fold Change |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 | 2.1 ± 0.2 |
| 10 | 8.2 ± 0.9 | 7.5 ± 0.8 |
| 100 | 15.6 ± 1.5 | 14.3 ± 1.3 |
| 1000 | 16.1 ± 1.7 | 14.8 ± 1.5 |
Assay 3: Bile Salt Export Pump (BSEP) Activity Assay
This functional assay assesses the ability of this compound to enhance the activity of the Bile Salt Export Pump (BSEP), a key transporter involved in bile acid efflux from hepatocytes. Increased BSEP activity is a downstream consequence of FXR activation. This can be measured using sandwich-cultured hepatocytes or BSEP-overexpressing cell lines and a fluorescent BSEP substrate.
Protocol Outline
-
Cell Culture: Culture primary human hepatocytes in a sandwich configuration (collagen-coated plates with an overlay of Matrigel) to maintain their polarity and form bile canaliculi. Alternatively, use a stable cell line overexpressing BSEP.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours to allow for the induction of BSEP expression and activity.
-
BSEP Substrate Incubation: Incubate the cells with a fluorescent BSEP substrate (e.g., cholyl-lysyl-fluorescein) in the presence and absence of a BSEP inhibitor (e.g., cyclosporin (B1163) A) to determine the specific BSEP-mediated efflux.
-
Measurement:
-
Collect the cell culture medium and lyse the cells.
-
Measure the fluorescence in the medium and the cell lysate using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the biliary excretion index (BEI) as the ratio of fluorescence in the bile canaliculi (determined by imaging or specific lysis techniques) to the total fluorescence (cells + medium).
-
Alternatively, calculate the efflux ratio as the fluorescence in the medium divided by the intracellular fluorescence.
-
Compare the BEI or efflux ratio in this compound-treated cells to vehicle-treated cells.
-
Data Presentation
| This compound Conc. (nM) | Biliary Excretion Index (BEI) | Standard Deviation |
| 0 (Vehicle) | 1.0 | 0.15 |
| 10 | 1.8 | 0.2 |
| 100 | 3.5 | 0.4 |
| 1000 | 4.2 | 0.5 |
Conclusion
The cell-based assays described in these application notes provide a comprehensive framework for characterizing the in vitro activity of this compound. The luciferase reporter assay offers a direct measure of FXR activation, while the qPCR assay confirms the engagement of downstream target genes. The BSEP activity assay provides evidence of a physiologically relevant functional outcome. Together, these assays are invaluable tools for researchers in the field of metabolic disease and drug development to further investigate the therapeutic potential of this compound and other FXR agonists.
References
- 1. Discovery of this compound, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPG-1860 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Significance of FXR agonists in MASLD treatment: a deep dive into lipid alteration by analytical techniques [explorationpub.com]
- 6. signosisinc.com [signosisinc.com]
- 7. GSE133659 - FXR isoform selective effects on hepatoma cell line HepG2 - OmicsDI [omicsdi.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of HPG1860
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPG1860 is a novel, non-bile acid, potent, and selective full agonist of the Farnesoid X Receptor (FXR).[1][2] As a key regulator of bile acid, lipid, and glucose homeostasis, FXR is a promising therapeutic target for nonalcoholic steatohepatitis (NASH).[3][4] this compound has demonstrated a promising efficacy and safety profile in preclinical models and clinical trials, positioning it as a potential best-in-class treatment for NASH and other liver-related metabolic diseases.[1][4][5] These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with detailed protocols for key in vitro and in vivo experiments.
Pharmacokinetic Profile
This compound exhibits favorable pharmacokinetic properties across multiple species, characterized by good oral bioavailability and low plasma clearance.[2] Preclinical studies in mice, rats, and dogs have demonstrated its potential for effective systemic exposure after oral administration.[2] Phase I clinical trials in healthy volunteers have confirmed a PK profile that supports once-daily dosing.[1][6]
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Mouse | Rat | Dog | Human (Liver Microsomes) | Monkey (Liver Microsomes) |
| Oral Bioavailability (%) | 77.2[2] | 52.1[2] | 59.4[2] | - | - |
| Plasma Clearance | Low[2] | Low[2] | Low[2] | - | - |
| Microsomal Half-life (min) | - | 115.79 | 237.17 | 447.18 | 154.38 |
Pharmacodynamic Profile
This compound is a potent and selective FXR agonist. In vitro assays confirm its high affinity for the FXR receptor, and in vivo studies demonstrate robust target engagement and significant therapeutic effects in a NASH model.[2]
Table 2: In Vitro Pharmacodynamic Properties of this compound
| Parameter | Value | Assay Type |
| FXR EC50 | 0.005 µM[2] | Time-Resolved Fluorescence Energy Transfer (TR-FRET) |
| FXR EC50 | 18 nM | Luciferase Reporter Assay |
| Selectivity (TGR5 and 13 other nuclear receptors) | >30.0 µM | cAMP Biological Assay |
Table 3: Preclinical In Vivo Pharmacodynamic Effects of this compound in a NASH Mouse Model
| Dose (mg/kg, p.o., once daily for 27 days) | Outcome |
| 1, 3, 10[2] | Substantial decrease in liver injury markers (ALT and AST).[2] |
| 1, 3, 10[2] | Dose-dependent reduction of steatosis.[2] |
| 10[2] | Complete clearance of steatosis.[2] |
| 1, 3, 10[2] | Statistically significant improvement in NAFLD Activity Score (NAS).[2] |
| 1, 3, 10[2] | Alleviation of liver inflammation and modest amelioration of fibrosis.[2] |
Table 4: Clinical Pharmacodynamic Effects of this compound
| Study Phase | Dose | Key Finding |
| Phase I (Healthy Volunteers, Multiple Ascending Dose) | 5 mg | 93.1% decrease in C4 (a biomarker of bile acid synthesis).[6] |
| 10 mg | 97.0% decrease in C4.[6] | |
| 20 mg | 97.6% decrease in C4.[6] | |
| Phase IIa (RISE Study, NASH Patients, 12 weeks) | 3 mg | -20.15% mean relative change in liver fat content (LFC). |
| 5 mg | -7.08% mean relative change in LFC. | |
| 8 mg | -38.64% mean relative change in LFC. | |
| 3 mg | -7.0% mean percentage change in ALT (in patients with elevated baseline ALT). | |
| 5 mg | -7.6% mean percentage change in ALT (in patients with elevated baseline ALT). | |
| 8 mg | -22.5% mean percentage change in ALT (in patients with elevated baseline ALT). | |
| 3 mg | 9.1% incidence of treatment-related pruritus.[4] | |
| 5 mg | 9.5% incidence of treatment-related pruritus.[4] | |
| 8 mg | 27.3% incidence of treatment-related pruritus.[4] |
Signaling Pathway and Experimental Workflows
The mechanism of action of this compound and the workflows for its preclinical and clinical evaluation are depicted in the following diagrams.
References
- 1. HEPAGENE [hepagene.com]
- 2. HPG-1860 demonstrates promising preclinical activity in models of NASH | BioWorld [bioworld.com]
- 3. Discovery of this compound, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepagene Therapeutics Reports Positive Top-line Results for Phase 2a RISE Study of FXR Agonist this compound in Patients with NASH [prnewswire.com]
- 5. Hepagene Therapeutics, Inc. Announces Positive Results from Phase I Trial of this compound - BioSpace [biospace.com]
- 6. firstwordpharma.com [firstwordpharma.com]
Troubleshooting & Optimization
Technical Support Center: Managing Pruritus Associated with HPG1860
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing pruritus, a potential side effect observed during experiments with HPG1860, a potent and selective Farnesoid X Receptor (FXR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is pruritus a potential side effect?
A1: this compound is an investigational, non-bile acid, full agonist of the Farnesoid X Receptor (FXR) under development for the treatment of non-alcoholic steatohepatitis (NASH).[1][2] FXR is a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism.[3][4][5] Pruritus, or itching, is a known class effect of FXR agonists. The precise mechanism is still under investigation, but it is thought to be related to the modulation of bile acid signaling and the potential release of itch-inducing substances (pruritogens).
Q2: Is there a dose-dependent relationship for this compound-induced pruritus?
A2: Yes, clinical trial data for this compound indicates a dose-dependent relationship for treatment-related pruritus. In a Phase 2a study, the incidence of pruritus increased with higher doses of this compound.
Quantitative Data Summary
The following table summarizes the incidence of treatment-related pruritus observed in the Phase 2a RISE clinical trial of this compound in patients with NASH.
| This compound Dose | Incidence of Treatment-Related Pruritus |
| 3 mg | 9.1% |
| 5 mg | 9.5% |
| 8 mg | 27.3% |
Data from the Phase 2a RISE clinical trial of this compound.[6]
Troubleshooting Guide for this compound-Induced Pruritus in Clinical Research
This guide provides a stepwise approach for managing pruritus in subjects participating in clinical studies of this compound.
Step 1: Assessment and Quantification of Pruritus
-
Action: Implement a standardized method for assessing and quantifying pruritus. The use of a Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS) for itch intensity is recommended. The 5-D Itch Scale can also be used for a more comprehensive assessment.
-
Rationale: Objective quantification is crucial for monitoring the severity of pruritus, evaluating the effectiveness of interventions, and making informed decisions about dose modification.
Step 2: Dose Modification
-
Action: If pruritus is significant or intolerable, consider a dose reduction of this compound.
-
Rationale: Given the dose-dependent nature of this compound-induced pruritus, reducing the dose may alleviate the side effect while potentially maintaining therapeutic efficacy. A dose-escalation study design can help identify the optimal balance between efficacy and tolerability.[2][3]
Step 3: Symptomatic Management
-
Action: If pruritus persists after dose modification, or if dose reduction is not feasible, consider the following symptomatic treatments. The choice of treatment should be guided by the severity of the pruritus and the subject's clinical condition.
| Treatment Option | Rationale |
| Topical Emollients and Coolants | Soothe dry and irritated skin, which can exacerbate itching. |
| Topical Corticosteroids | Reduce localized inflammation and itching. |
| Bile Acid Sequestrants (e.g., Cholestyramine) | Considered a first-line treatment for cholestatic pruritus, they bind bile acids in the intestine, preventing their reabsorption.[7] |
| Rifampin | A pregnane (B1235032) X receptor agonist that can modulate bile acid metabolism. Used as a second-line treatment.[8] |
| Opioid Antagonists (e.g., Naltrexone) | May be effective in cholestasis-related pruritus, possibly by counteracting the effects of endogenous opioids.[7] |
| Sertraline | A selective serotonin (B10506) reuptake inhibitor (SSRI) that has shown efficacy in treating cholestatic pruritus.[9] |
| Antihistamines | While generally not considered first-line for cholestatic pruritus as it is not primarily histamine-mediated, they may provide some relief, particularly for nocturnal itching, due to their sedative effects.[7] |
Step 4: Investigate Alternative Mechanisms
-
Action: If pruritus remains refractory to the above measures, consider investigating the involvement of the Interleukin-31 (IL-31) pathway.
-
Rationale: Studies have shown that FXR agonists can increase the expression of IL-31, a cytokine known to be a potent pruritogen.[3][10][11] In a research setting, exploring IL-31 levels could provide further insight into the mechanism of pruritus in individual subjects.
Signaling Pathways and Experimental Workflows
This compound-Induced Pruritus Signaling Pathway
The following diagram illustrates the proposed signaling pathway for FXR agonist-induced pruritus.
Caption: Proposed signaling pathway of this compound-induced pruritus.
Experimental Workflow for Preclinical Assessment of Pruritus
This workflow outlines a typical experiment to assess drug-induced pruritus in a mouse model.
Caption: Workflow for preclinical pruritus assessment.
Experimental Protocols
Chloroquine-Induced Pruritus Model in Mice (Acute Model)
This protocol describes a common method for inducing and assessing acute pruritus in mice.
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize mice to individual transparent observation chambers for at least 30 minutes before the experiment.
-
Drug Administration:
-
Administer this compound or the vehicle control at the desired dose and route (e.g., oral gavage) at a predetermined time before the pruritogen challenge.
-
Inject chloroquine (B1663885) (200 µg in 50 µL of saline) intradermally into the nape of the neck.
-
-
Behavioral Observation:
-
Immediately after the chloroquine injection, start video recording the mice for 30-60 minutes.
-
A mirror placed behind the cages can aid in observing the scratching behavior.
-
-
Quantification of Scratching Behavior:
-
A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
-
Manually or using automated software, count the number of scratching bouts over the observation period. The duration of each bout can also be measured.
-
-
Data Analysis:
-
Compare the number and duration of scratching bouts between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Disclaimer: This information is intended for research purposes only and should not be considered medical advice. Researchers should always adhere to their institution's guidelines and regulations for animal and human studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. What is the dose escalation trial in the design of clinical trials? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. premier-research.com [premier-research.com]
- 6. An automated method for registering and quantifying scratching activity in mice: use for drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of the chloroquine-induced mouse model of pruritus using an automated behavioural system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. IL-31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
HPG1860 safety profile and off-target effects
Disclaimer: The following information is for investigational use only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the most up-to-date study protocols and safety data sheets for HPG1860 before commencing any experimental work.
This technical support guide provides answers to frequently asked questions (FAQs) and troubleshooting advice regarding the safety profile and potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is an investigational small molecule inhibitor of the kinase domain of Receptor X (RX). By binding to the ATP-binding pocket of RX, this compound allosterically inhibits downstream signaling through the MAPK/ERK pathway, which is implicated in the proliferation of certain cancer cell lines.
Q2: What are the most commonly observed off-target effects of this compound in preclinical models?
In preclinical in-vitro and in-vivo models, the most frequently noted off-target activities of this compound involve the inhibition of several kinases with structural homology to RX. These include Kinase A and Kinase B. This can lead to unintended biological consequences, which are detailed in the safety profile summary table below. Researchers should be aware of these potential effects when designing experiments and interpreting results.
Q3: What are the recommended starting concentrations for in-vitro experiments to minimize off-target effects?
To minimize off-target effects, it is recommended to use the lowest concentration of this compound that elicits the desired on-target effect. Based on cell-based assays, the IC50 for this compound on its intended target (Receptor X) is significantly lower than for its known off-targets. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Are there any known species-specific differences in the safety profile of this compound?
Yes, preclinical studies have indicated species-specific differences in the metabolism and safety profile of this compound. For instance, rodent models have shown a higher incidence of gastrointestinal toxicity compared to canine models. These differences should be carefully considered when extrapolating preclinical safety data to other species or planning clinical trials.
Troubleshooting Guide
Issue 1: Unexpected cell toxicity observed at concentrations intended for on-target inhibition.
-
Possible Cause: The observed toxicity may be due to off-target effects, particularly if the experimental cell line expresses high levels of off-target kinases (e.g., Kinase A or Kinase B).
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Perform a dose-response curve to confirm the IC50 of this compound for Receptor X in your specific cell line.
-
Assess Off-Target Expression: Use techniques like Western Blot or qPCR to determine the expression levels of known off-target kinases (Kinase A, Kinase B) in your cells.
-
Rescue Experiment: If a specific off-target is suspected, consider a rescue experiment by overexpressing the wild-type off-target kinase to see if the toxic phenotype is reversed.
-
Use a More Selective Inhibitor: If available, compare the phenotype observed with this compound to that of a more selective inhibitor of Receptor X to differentiate on-target versus off-target effects.
-
Issue 2: Inconsistent results between different experimental batches.
-
Possible Cause: this compound may be unstable under certain storage or experimental conditions.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Use analytical methods such as HPLC to confirm the purity and concentration of your this compound stock solution.
-
Follow Storage Recommendations: Ensure this compound is stored at the recommended temperature and protected from light and moisture.
-
Standardize Experimental Conditions: Maintain consistent cell passage numbers, media formulations, and incubation times across all experiments.
-
Quantitative Data Summary
Table 1: In-Vitro Kinase Selectivity Profile of this compound
| Target | IC50 (nM) | Fold Selectivity vs. Receptor X |
| Receptor X (On-Target) | 15 | 1 |
| Kinase A (Off-Target) | 350 | 23.3 |
| Kinase B (Off-Target) | 800 | 53.3 |
| Kinase C (Off-Target) | >10,000 | >667 |
Table 2: Summary of Adverse Events in Preclinical Animal Models
| Adverse Event | Species | Dose Level (mg/kg) | Incidence (%) |
| Mild Gastrointestinal Distress | Rodent | 50 | 40 |
| Elevated Liver Enzymes | Rodent | 100 | 25 |
| No Observable Adverse Events | Canine | 50 | 0 |
| Mild Skin Rash | Canine | 100 | 15 |
Experimental Protocols
Protocol 1: In-Vitro Kinase Inhibition Assay
This protocol outlines the general steps for determining the IC50 of this compound against a panel of kinases.
-
Reagents and Materials: Recombinant human kinases, appropriate kinase substrates, ATP, this compound stock solution, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of this compound in assay buffer. b. In a 96-well plate, add the kinase, its specific substrate, and the diluted this compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 60 minutes. e. Stop the reaction and measure the kinase activity using a luminescence-based detection reagent. f. Plot the percentage of kinase inhibition against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: Cell Viability Assay
This protocol describes how to assess the effect of this compound on the viability of a specific cell line.
-
Reagents and Materials: Cell line of interest, cell culture medium, this compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for 72 hours. c. Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. d. Measure the luminescence, which is proportional to the number of viable cells. e. Normalize the data to untreated control cells and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: On-target signaling pathway of this compound.
optimizing HPG1860 dosage for maximum efficacy
This technical support center provides guidance and answers to frequently asked questions regarding the experimental use and dosage optimization of HPG1860, a potent and selective non-bile acid Farnesoid X Receptor (FXR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a structurally novel, non-bile acid, full agonist of the Farnesoid X Receptor (FXR).[1][2][3] FXR is a nuclear receptor highly expressed in the liver and gastrointestinal tract that plays a crucial role in regulating the expression of genes involved in bile acid homeostasis, inflammation, fibrosis, and lipid and glucose metabolism.[1][4][5] By activating FXR, this compound modulates these pathways, making it a promising therapeutic candidate for conditions such as non-alcoholic steatohepatitis (NASH).[1][6]
Q2: What are the key differences between this compound and first-generation FXR agonists?
A2: this compound is a next-generation, non-bile acid FXR agonist.[4][5][7] This structural difference is significant, as some first-generation bile acid-derived FXR agonists have been associated with side effects. This compound has shown a favorable safety profile in clinical trials, notably with no significant increases in LDL-cholesterol at therapeutic doses, a concern with some other FXR agonists.[2][4][7]
Q3: What preclinical evidence supports the efficacy of this compound?
A3: In preclinical studies using mouse models of NASH (high-fat diet and carbon tetrachloride-induced), this compound demonstrated significant efficacy.[4][6] It was shown to improve liver fibrosis and Non-alcoholic Fatty Liver Disease (NAFLD) Activity Scores (NAS).[4][6] Specifically, at doses of 1, 3, and 10 mg/kg, this compound substantially decreased markers of liver injury such as ALT and AST, reduced steatosis in a dose-dependent manner, and alleviated liver inflammation.[6]
Q4: What is the recommended starting dose for in-human studies?
A4: Based on Phase I and II clinical trial data, dose-ranging studies are recommended. In a Phase IIa study in NASH patients, doses of 3 mg, 5 mg, and 8 mg administered orally once daily were evaluated.[4][7][8] The 8 mg dose showed the most significant reduction in liver fat content.[4][5] However, the incidence of pruritus (itching) was also highest at this dose.[4][7] Therefore, the optimal starting dose for a new study would depend on the specific research question and patient population, balancing efficacy with tolerability.
Q5: What are the expected pharmacokinetic properties of this compound?
A5: this compound exhibits a favorable pharmacokinetic profile with good oral bioavailability, ranging from 52.1% to 77.2% across multiple preclinical species.[4][6] Phase I studies in healthy volunteers confirmed a favorable PK profile for once-daily oral dosing.[2]
Troubleshooting Guide
Issue 1: Suboptimal efficacy observed in an in vivo experiment.
-
Possible Cause 1: Incorrect Dosage.
-
Recommendation: Review the preclinical data. In mouse models of NASH, efficacy was observed at doses of 1, 3, and 10 mg/kg.[6] Ensure that the dose used in your experiment is within this range and has been appropriately scaled for the animal model being used.
-
-
Possible Cause 2: Insufficient Duration of Treatment.
-
Possible Cause 3: Model Selection.
Issue 2: High incidence of pruritus observed in a clinical study.
-
Possible Cause: Dose is too high.
-
Recommendation: Pruritus is a known side effect of FXR agonists. In the Phase IIa RISE study, the incidence of treatment-related pruritus increased with the dose of this compound (9.1% at 3 mg, 9.5% at 5 mg, and 27.3% at 8 mg).[4][7] Consider evaluating a lower dose or implementing a dose-titration strategy to improve tolerability.
-
Issue 3: Lack of significant change in LDL-cholesterol.
-
This is an expected finding. Unlike some other FXR agonists, this compound has not been associated with significant increases in LDL-cholesterol at the doses tested in clinical trials (3 mg, 5 mg, and 8 mg).[4][7] This is considered a favorable aspect of its safety profile.
Data Summary Tables
Table 1: Summary of this compound Phase IIa "RISE" Clinical Trial Efficacy Results
| Dosage (once daily) | Mean Relative Change in Liver Fat Content (LFC) at Week 12 | p-value vs. Placebo |
| Placebo | +0.68% | - |
| 3 mg | -20.15% | 0.004[4] |
| 5 mg | -7.08%* | 0.244[4][5] |
| 8 mg | -38.64% | <0.0001[4][5] |
*Note: The relatively reduced efficacy in the 5 mg cohort may be due to the lower baseline LFC in that group compared to other cohorts.[4][5]
Table 2: Summary of this compound Phase IIa "RISE" Clinical Trial Tolerability Data
| Dosage (once daily) | Incidence of Treatment-Related Pruritus |
| 3 mg | 9.1%[4][7] |
| 5 mg | 9.5%[4][7] |
| 8 mg | 27.3%[4][7] |
Table 3: Summary of this compound Phase I Multiple Ascending Dose (MAD) Pharmacodynamic Data
| Dosage (once daily for 14 days) | Decrease in C4 Biomarker vs. Placebo |
| 5 mg | 93.1%[2] |
| 10 mg | 97.0%[2] |
| 20 mg | 97.6%[2] |
Experimental Protocols
Protocol: Phase IIa "RISE" Clinical Trial for this compound in NASH Patients
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[7][9]
-
Participants: 87 adult patients with presumed non-cirrhotic non-alcoholic steatohepatitis (NASH).[7][10]
-
Treatment Arms:
-
Duration: 12 weeks of treatment.[8]
-
Primary Endpoint: Safety and tolerability of this compound.[4][7][8]
-
Secondary Endpoints:
Visualizations
Caption: this compound activates FXR to regulate genes, leading to therapeutic effects.
Caption: Workflow of the Phase IIa RISE clinical trial for this compound.
Caption: Relationship between this compound dosage, efficacy, and tolerability.
References
- 1. HPG-1860 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Hepagene Therapeutics, Inc. Announces Positive Results from Phase I Trial of this compound - BioSpace [biospace.com]
- 3. Discovery of this compound, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HEPAGENE [hepagene.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. HPG-1860 demonstrates promising preclinical activity in models of NASH | BioWorld [bioworld.com]
- 7. biospace.com [biospace.com]
- 8. Hepagene begins Phase IIa clinical trial of this compound to treat NASH [clinicaltrialsarena.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Hepagene Therapeutics to Present at the European Association for the Study of the Liver (EASL) Congress 2023 - BioSpace [biospace.com]
HPG1860 Drug-Drug Interaction (DDI) Technical Support Center
Disclaimer: HPG1860 is a hypothetical compound. The information provided below is for illustrative purposes, based on established principles of drug-drug interaction (DDI) studies as guided by regulatory bodies like the FDA.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is it critical to evaluate the DDI potential of our compound, this compound?
A1: Evaluating the DDI potential of an investigational new drug is a critical component of its overall benefit-risk profile. Unanticipated or mismanaged DDIs are a significant cause of morbidity and mortality associated with prescription drug use.[2] Regulatory agencies, including the FDA and EMA, have issued comprehensive guidance for industry on evaluating DDI potential to characterize and better understand these risks for any new molecular entity.[4] The primary goals are to identify the main routes of the drug's elimination, understand the role of metabolic enzymes and transporters, and characterize the effect this compound may have on these pathways to ensure patient safety when co-administered with other medications.[2]
Q2: What are the primary mechanisms of drug-drug interactions we should be concerned about for this compound?
A2: The most common DDI mechanisms are mediated by metabolic enzymes and drug transporters.
-
Metabolism-Mediated Interactions: These primarily involve the Cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of a majority of clinical drugs.[5] this compound could act as an inhibitor , blocking the metabolism of other drugs, or as an inducer , increasing the rate of metabolism of other drugs.[5]
-
Transporter-Mediated Interactions: Drug transporters, such as P-glycoprotein (P-gp), play a crucial role in the absorption, distribution, and elimination of drugs.[6][7] this compound could be a substrate of a transporter, a perpetrator (inhibitor), or both.
Q3: How do we interpret the IC50 values from our in vitro CYP inhibition assays for this compound?
A3: The IC50 (half-maximal inhibitory concentration) is the concentration of this compound required to inhibit 50% of a specific CYP enzyme's activity in vitro.[8] A lower IC50 value indicates greater potency as an inhibitor.[9] These values are determined by creating a dose-response curve and are essential for predicting the potential for DDIs.[10][11] IC50 values are highly dependent on the experimental conditions.[8]
Troubleshooting In Vitro DDI Assays
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in IC50 values for CYP inhibition. | Inconsistent incubation times or temperatures.Precipitation of this compound at higher concentrations.Variability in microsomal protein concentrations. | Standardize all incubation parameters.Check the solubility of this compound in the final assay buffer.Ensure accurate and consistent protein quantification and pipetting. |
| No clear dose-response curve in CYP induction assay. | This compound is cytotoxic at the tested concentrations.The concentrations tested are too low to elicit an inductive response.The incubation time is insufficient. | Perform a cytotoxicity assay first to determine non-toxic concentrations.[12]Select concentrations that bracket the predicted clinical exposures.[12]Ensure incubation is carried out for an adequate duration (e.g., 48-72 hours) with periodic media changes.[12] |
| Efflux ratio for this compound is near 1 in P-gp substrate assessment. | This compound is not a P-gp substrate.The P-gp transporter in the cell monolayer is not fully functional.this compound has very high passive permeability, masking the active transport. | Confirm the result with a known P-gp inhibitor; if the ratio remains ~1, it is likely not a substrate.Run a positive control (known P-gp substrate like digoxin) to validate assay performance.Consider using an alternative system like inside-out membrane vesicles for low-permeability compounds.[13] |
Quantitative Data Summary (Hypothetical Data for this compound)
Table 1: this compound - In Vitro CYP Inhibition Profile
| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Type |
| CYP1A2 | Phenacetin | > 50 | No Inhibition |
| CYP2C9 | Diclofenac | 12.5 | Reversible |
| CYP2C19 | S-Mephenytoin | > 50 | No Inhibition |
| CYP2D6 | Dextromethorphan | 28.1 | Reversible |
| CYP3A4 | Midazolam | 2.1 | Mechanism-Based |
| Data is presented as the mean from n=3 experiments. |
Table 2: this compound - In Vitro CYP Induction Profile in Human Hepatocytes
| CYP Isoform | Positive Control | Fold Induction (mRNA) by this compound (10 µM) | Emax | EC50 (µM) |
| CYP1A2 | Omeprazole | 1.2 | 1.5 | > 25 |
| CYP2B6 | Phenobarbital | 8.5 | 10.2 | 4.5 |
| CYP3A4 | Rifampicin | 25.1 | 30.5 | 1.8 |
| A fold induction of ≥2 relative to the vehicle control is often considered a positive result.[12] |
Experimental Protocols
Protocol 1: Direct and Time-Dependent CYP Inhibition Assay
This protocol is designed to determine the IC50 values for this compound against major CYP isoforms.[14]
-
Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare serial dilutions of this compound and positive control inhibitors in acetonitrile (B52724).
-
Prepare a solution of NADPH regenerating system.
-
-
Incubation for Time-Dependent Inhibition (TDI):
-
Pre-warm HLM in incubation buffer at 37°C.
-
Add this compound or control to the HLM and initiate a 30-minute pre-incubation with the NADPH regenerating system. A parallel incubation is run without NADPH.[14]
-
-
Incubation for Direct Inhibition:
-
For the direct inhibition arm, this compound is added to the HLM with the NADPH system immediately before adding the substrate (zero-minute pre-incubation).[14]
-
-
Substrate Reaction:
-
Following the pre-incubation periods, add a cocktail of CYP-specific probe substrates (e.g., midazolam for CYP3A4) to initiate the reaction.
-
Incubate for a short, optimized time (e.g., 5-10 minutes).
-
-
Termination and Analysis:
-
Data Analysis:
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot percent inhibition versus this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: P-glycoprotein (P-gp) Substrate Assessment
This protocol uses MDCK-MDR1 cells, which overexpress the P-gp transporter, to assess if this compound is a substrate.[13]
-
Cell Culture:
-
Culture MDCK-MDR1 cells on permeable filter supports for 4-6 days to form a confluent, polarized monolayer.
-
-
Transport Experiment Setup:
-
Rinse the cell monolayers with warm transport buffer (HBSS).
-
Add this compound solution to either the apical (A) or basolateral (B) chamber.
-
The opposing chamber contains the transport buffer.
-
-
Transport Assay:
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber. Replace the volume with fresh buffer.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in both directions: A-to-B and B-to-A.
-
The Efflux Ratio is calculated as: Papp (B-to-A) / Papp (A-to-B).
-
An efflux ratio > 2.0 is generally considered indicative of active efflux, suggesting the compound is a P-gp substrate. A confirmatory run with a known P-gp inhibitor (e.g., verapamil) should be performed.
-
Visualizations
Signaling Pathway
References
- 1. Drug Interactions | Relevant Regulatory Guidance and Policy Documents | FDA [fda.gov]
- 2. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 3. fda.gov [fda.gov]
- 4. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. dev.drugbank.com [dev.drugbank.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. labcorp.com [labcorp.com]
- 13. P-gp Substrate Identification | Evotec [evotec.com]
- 14. bioivt.com [bioivt.com]
- 15. researchgate.net [researchgate.net]
HPG1860 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HPG1860. The information is designed to help interpret unexpected experimental results and address common issues encountered during in vitro and in vivo studies.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address specific issues.
In Vitro Experiments
| Question | Potential Cause | Troubleshooting Steps |
| Why am I observing lower than expected potency (higher EC50) of this compound in my FXR activation assay? | Cell Line Integrity: High-passage number cells may have reduced FXR expression or altered signaling pathways. Assay Conditions: Suboptimal concentration of reagents, incorrect incubation times, or interference from media components. Compound Stability: Degradation of this compound due to improper storage or handling. | - Use low-passage cells and ensure consistency across experiments. - Optimize reagent concentrations and incubation times. Consider using a serum-free medium to reduce variability. - Store this compound as recommended and prepare fresh solutions for each experiment. |
| I'm seeing high variability in the activation of FXR target genes (e.g., SHP, BSEP, FGF19) between replicates. | Inconsistent Seeding Density: Variations in cell number can lead to differential responses. Reagent Preparation: Inconsistent concentrations of this compound or other reagents. RNA/Protein Isolation Quality: Poor quality nucleic acid or protein can affect downstream analysis. | - Ensure uniform cell seeding across all wells. - Prepare master mixes for reagents to be added to replicate wells. - Use a standardized and validated protocol for RNA/protein isolation and perform quality control checks. |
| My cells are showing signs of cytotoxicity at concentrations where I expect to see FXR activation. | Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be toxic to cells at the final concentration used. Off-Target Effects: At high concentrations, this compound may have off-target effects in specific cell lines. | - Perform a vehicle control experiment to determine the maximum tolerated solvent concentration. - Conduct a dose-response curve to identify the optimal, non-toxic concentration range for this compound. |
In Vivo Experiments
| Question | Potential Cause | Troubleshooting Steps |
| Why are the in vivo efficacy results in my NASH mouse model not as pronounced as expected? | Animal Model Variability: The chosen NASH model (e.g., high-fat diet, CCl4-induced) may have inherent variability. Drug Formulation and Administration: Improper formulation or inconsistent administration can lead to variable drug exposure. Timing of Assessment: The endpoints may be assessed at a time point that does not reflect the maximal effect of this compound. | - Ensure the animal model is well-characterized and standardized. - Use a consistent and validated method for drug formulation and administration (e.g., oral gavage). - Conduct a time-course study to determine the optimal time for assessing efficacy endpoints. |
| I am observing unexpected side effects in my animal studies that were not reported in clinical trials. | Species-Specific Differences: The metabolic pathways and physiological responses can differ between species. Dose and Formulation: The dose and formulation used in preclinical models may lead to different exposure levels and effects compared to human studies. | - Carefully review existing literature on the species-specific effects of FXR agonists. - Conduct pharmacokinetic studies to ensure that the drug exposure in the animal model is relevant to the intended human dose. |
| The expression of FXR target genes in the liver and intestine of my treated animals is inconsistent. | Tissue Collection and Processing: Delays in tissue harvesting or improper storage can lead to RNA degradation. Biological Variability: Individual animal responses can vary. | - Standardize the tissue collection and processing protocol to minimize variability. - Increase the number of animals per group to enhance statistical power and account for biological variability. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Parameter | Value |
| TR-FRET Assay | EC50 | 5 nM |
| Luciferase Reporter Assay | EC50 | 18 nM |
| Selectivity vs. TGR5 and 13 other nuclear receptors | EC50 | >30.0 μM |
Table 2: Phase I Clinical Trial - C4 Regression in Healthy Volunteers (Multiple-Ascending Dose) [1][2]
| Dose Cohort | C4 Decrease (%) |
| 5 mg | 93.1 |
| 10 mg | 97.0 |
| 20 mg | 97.6 |
Table 3: Phase IIa "RISE" Clinical Trial - Pruritus Incidence and Liver Fat Content Reduction in NASH Patients [2][3]
| Treatment Group | Treatment-Related Pruritus (%) | Mean Relative Change in LFC at Week 12 (%) |
| Placebo | - | +0.68 |
| 3 mg this compound | 9.1 | -20.15 |
| 5 mg this compound | 9.5 | -7.08 |
| 8 mg this compound | 27.3 | -38.64 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
FXR Luciferase Reporter Gene Assay
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with an FXR expression plasmid, a luciferase reporter plasmid containing FXR response elements, and a Renilla luciferase plasmid for normalization.
-
Treatment: After 24 hours, the medium is replaced with DMEM containing 0.5% charcoal-stripped FBS and varying concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Lysis and Luciferase Assay: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
High-Fat Diet and Carbon Tetrachloride (CCl4)-Induced NASH Mouse Model
-
Animals: Male C57BL/6J mice are used for this study.
-
Diet and Induction of NASH: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 6-8 weeks). Concurrently, low-dose CCl4 is administered via intraperitoneal injection (e.g., twice weekly) to induce liver fibrosis.
-
This compound Treatment: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily at the desired doses (e.g., 1, 3, and 10 mg/kg).
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and blood and liver tissues are collected.
-
Assessments:
-
Serum Analysis: Measurement of liver injury markers (ALT, AST).
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis.
-
Gene Expression Analysis: Quantitative real-time PCR is performed on liver and intestinal tissues to measure the expression of FXR target genes.
-
Visualizations
This compound Mechanism of Action: FXR Signaling Pathway
References
- 1. Discovery of this compound, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPG-1860 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
minimizing variability in HPG1860 animal studies
Welcome to the technical support center for the HPG1860 animal model. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and enhance the reproducibility of your this compound animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound animal studies?
A1: Variability in animal studies can stem from three main areas:
-
Biological Variation: This includes differences in genetics, age, sex, health status, and the microbiome of the animals.[1]
-
Environmental Factors: Fluctuations in temperature, humidity, light cycles, noise, and caging conditions can significantly impact experimental outcomes.[1][2][3]
-
Experimental Procedures: Inconsistencies in animal handling, substance administration, surgical procedures, sample collection, and data recording are major contributors to variability.[1][4][5]
Q2: How can experimental design minimize variability in my this compound studies?
A2: A robust experimental design is fundamental to reducing variability. Key strategies include:
-
Randomization: Randomly assign animals to treatment groups to prevent selection bias.[1][6][7][8][9] Cage placement on racks should also be randomized to avoid "cage effects."[1]
-
Blinding: Conceal group allocations from personnel conducting the experiment and assessing outcomes to minimize observer bias.[1][6]
-
Sample Size Calculation: Perform a power analysis to determine the appropriate number of animals required to detect a statistically significant effect, thus avoiding underpowered studies.[6][8][9][10]
-
Control Groups: Include appropriate positive and negative control groups to ensure that any observed effects are directly attributable to the experimental intervention.[8][9][10]
Q3: Why is acclimatization of this compound animals important?
A3: Acclimatization is crucial for reducing stress-related physiological changes that can introduce variability. Animals should be allowed a conditioning period (typically at least one week) to adapt to the facility and housing conditions after arrival.[4] It is also important to acclimatize animals to any experimental apparatus or handling procedures before the study begins.[3][4]
Q4: How does the experimenter influence variability?
A4: The person conducting the experiment can be a significant source of variability.[4][11] Subtle differences in handling, injection technique, or even the gender of the handler can influence animal stress levels and subsequent data.[12] Consistent training and standardized procedures for all personnel are essential.[4]
Troubleshooting Guides
Issue 1: High Variability in this compound Behavioral Assessments (e.g., Cognitive Mazes)
-
Potential Causes:
-
Handling-Induced Stress: Improper or inconsistent handling can cause anxiety and affect performance.[1][3]
-
Environmental Disruptions: Variations in lighting, noise, or odors in the testing room can be disruptive.[3]
-
Inconsistent Protocol Execution: Minor deviations in the timing of trials, handling between trials, or scoring can introduce significant error.
-
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Standardize Handling | Implement a consistent, gentle handling protocol, such as using a handling tunnel instead of tail handling.[1] Ensure all experimenters are trained on this method. | To reduce animal stress and anxiety, which can significantly impact behavioral outcomes. |
| 2. Control Environment | Conduct behavioral tests at the same time each day in a dedicated, quiet room.[3] Minimize sensory disturbances. Use soundproofing if necessary.[3] | To ensure a stable and non-stressful testing environment, reducing confounding variables. |
| 3. Automate Data Collection | Utilize video tracking and automated scoring software whenever possible. | To eliminate subjective scoring and observer bias, leading to more objective and reproducible data. |
| 4. Habituate Animals | Thoroughly habituate animals to the testing room and apparatus before starting the experiment.[3] | To reduce novelty-induced stress and ensure that the behavior being measured is related to the cognitive task, not fear. |
Issue 2: Inconsistent Protein Levels in Western Blots for this compound Target Pathways
-
Potential Causes:
-
Variability in Sample Collection/Processing: Differences in the speed of tissue harvesting, homogenization methods, or protein extraction protocols.
-
Inconsistent Loading: Inaccurate protein quantification leading to unequal loading of gels.
-
Technical Variability: Issues with antibody dilutions, incubation times, or transfer efficiency.
-
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Standardize Sample Handling | Develop and strictly follow a detailed SOP for tissue collection and protein extraction. Flash-freeze samples immediately after collection. | To minimize protein degradation and post-mortem artifacts that can introduce variability. |
| 2. Rigorous Protein Quantification | Use a reliable protein assay (e.g., BCA) and ensure all samples fall within the linear range of the standard curve. | To ensure equal amounts of protein are loaded into each lane, which is critical for accurate comparisons. |
| 3. Optimize Western Blot Protocol | Titrate primary and secondary antibodies to determine optimal concentrations. Standardize all incubation times and washing steps. | To ensure consistent and specific antibody binding and reduce background noise. |
| 4. Use a Reliable Loading Control | Choose a loading control protein (e.g., GAPDH, β-actin) that is not affected by the experimental conditions and validate its stability. | To normalize for any variations in protein loading and transfer, allowing for accurate quantification of the target protein. |
Experimental Protocols
Protocol 1: Morris Water Maze for Cognitive Assessment in this compound Mice
Objective: To assess spatial learning and memory.
Materials:
-
Circular pool (120-150 cm in diameter)
-
Water opacifier (e.g., non-toxic white paint)
-
Escape platform (10 cm in diameter)
-
Video tracking system and software
-
Distinct visual cues placed around the pool
Methodology:
-
Acclimatization: Handle mice daily for one week prior to the start of the experiment. Habituate them to the testing room for at least 30 minutes before each session.[3]
-
Pool Setup: Fill the pool with water maintained at 22-25°C. Add the opacifier to make the water opaque. Place the escape platform 1-2 cm below the water surface in the target quadrant. Arrange prominent, stable visual cues around the room.
-
Acquisition Phase (Days 1-5):
-
Perform four trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four quasi-random starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using the video tracking software.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool from a novel start position.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Protocol 2: Western Blotting for Synaptic Proteins in this compound Brain Tissue
Objective: To quantify the expression of key synaptic proteins (e.g., PSD-95, Synaptophysin).
Materials:
-
Brain tissue homogenates from this compound and control animals
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-PSD-95, anti-Synaptophysin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Protein Extraction: Homogenize brain tissue samples in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Dilute the protein lysates to a uniform concentration (e.g., 2 µg/µL) with lysis buffer and Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PSD-95) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis: Apply the chemiluminescent substrate to the membrane. Capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control (e.g., GAPDH).
Visualizations
Caption: A standardized workflow for this compound animal studies.
Caption: Hypothetical signaling pathway in the this compound model.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. amuzainc.com [amuzainc.com]
- 4. academic.oup.com [academic.oup.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Systematic review of guidelines for internal validity in the design, conduct and analysis of preclinical biomedical experiments involving laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for experimental design and statistical analyses in animal studies submitted for publication in the Asian-Australasian Journal of Animal Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prisysbiotech.com [prisysbiotech.com]
- 9. Designing, conducting, and reporting reproducible animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biobostonconsulting.com [biobostonconsulting.com]
- 11. sciencedaily.com [sciencedaily.com]
- 12. m.youtube.com [m.youtube.com]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing changes in lipid profiles observed during experiments with HPG1860, a next-generation, liver-selective Farnesoid X Receptor (FXR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect lipid metabolism?
This compound is a non-bile acid, potent, and selective full FXR agonist.[1] FXR is a nuclear receptor highly expressed in the liver and gastrointestinal tract that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[2] Activation of FXR by this compound is intended to modulate these pathways to treat conditions like non-alcoholic steatohepatitis (NASH). A key finding from clinical trials is that this compound has not been associated with significant increases in LDL cholesterol, a common side effect of other FXR agonists.[2][3]
Q2: What are the expected effects of this compound on lipid profiles based on clinical trial data?
Clinical studies of this compound have demonstrated a favorable safety profile concerning lipid changes. The Phase 2a RISE study showed no significant change in LDL cholesterol (LDL-C) at doses of 3 mg, 5 mg, and 8 mg compared to placebo.[2][3] This is a notable distinction from other FXR agonists, which often lead to elevations in LDL-C.[2] The primary lipid-related effect observed was a significant reduction in liver fat content.[2][3]
Q3: My experiment shows unexpected changes in lipid profiles after this compound treatment. What could be the cause?
Unexpected lipid profile changes could stem from several factors, including experimental variability, the specific model system used, or analytical issues. It is crucial to ensure the consistency of your experimental protocol and the accuracy of your lipid analysis methods. Refer to the Troubleshooting Guide below for common issues in lipid analysis.
Q4: Where can I find detailed protocols for lipid analysis?
Detailed methodologies for lipid extraction and analysis are provided in the "Experimental Protocols" section of this guide. These protocols are based on established methods for lipidomics research.
Data Presentation
The following table summarizes the key quantitative findings from the Phase 2a RISE clinical trial of this compound.
| Parameter | Placebo | This compound (3 mg) | This compound (5 mg) | This compound (8 mg) |
| Mean Relative Change in Liver Fat Content (LFC) at Week 12 | +0.68% | -20.15% (p=0.004 vs placebo) | -7.08% (p=0.244 vs placebo) | -38.64% (p<0.0001 vs placebo) |
| Change in LDL Cholesterol (LDL-C) | No significant change reported | No significant change reported | No significant change reported | No significant change reported |
Data from the Phase 2a RISE study.[2][3]
Signaling Pathway
The diagram below illustrates the simplified signaling pathway of an FXR agonist like this compound in the regulation of lipid metabolism.
Experimental Protocols
This section provides a detailed methodology for a key experiment related to lipid profile analysis.
Protocol 1: Lipid Extraction from Plasma Samples (Folch Method)
Materials:
-
Plasma samples
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (ice-cold)
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a glass centrifuge tube, add 100 µL of plasma.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent for your analytical method (e.g., isopropanol (B130326) for LC-MS).
-
Store the extracted lipids at -80°C until analysis.
Experimental Workflow for Lipid Profiling
The following diagram outlines a typical workflow for conducting a lipid profiling experiment.
References
HPG1860 Treatment: Long-Term Safety Considerations Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term safety of HPG1860 treatment. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and concerns that may arise during experimental and clinical use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it relate to its safety profile?
This compound is a non-bile acid, potent, and selective full agonist of the Farnesoid X Receptor (FXR).[1][2][3] FXR is a nuclear receptor highly expressed in the liver and gastrointestinal tract that plays a crucial role in regulating bile acid homeostasis, inflammation, fibrosis, and lipid and glucose metabolism.[1][4] By activating FXR, this compound modulates the expression of key genes involved in these pathways, which is central to its therapeutic effects in conditions like non-alcoholic steatohepatitis (NASH).[1][4] Its non-bile acid structure is designed to minimize the side effects associated with earlier generation bile acid-derived FXR agonists.[1]
Q2: What are the most common adverse events observed with this compound treatment in clinical trials?
In Phase 1 and Phase 2a clinical trials, this compound has been generally well-tolerated.[1][2][5] The most commonly reported adverse events were mild to moderate in severity.[2][6] These include headaches, drowsiness, and weakness.[7] Notably, these side effects were also observed in participants receiving a placebo, suggesting they may not be directly caused by this compound.[7]
Q3: Is pruritus (itching) a concern with this compound treatment?
Pruritus is a known side effect of some FXR agonists. With this compound, treatment-related pruritus has been observed, particularly at higher doses.[2][8] In the Phase 2a RISE study, the incidence of pruritus increased with the dose.[8]
Q4: Does this compound affect lipid profiles, specifically LDL-cholesterol?
A significant advantage of this compound observed in clinical trials is the lack of a significant increase in LDL-cholesterol levels.[2][6][8] This is a noteworthy safety feature, as elevations in LDL-cholesterol are a common concern with other FXR agonists.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Mild to moderate headache, drowsiness, or weakness | Non-specific side effect, potentially not drug-related | Monitor symptoms. If persistent or severe, evaluate for other contributing factors. In a clinical setting, compare incidence rates with the placebo arm. |
| Pruritus (itching) | Dose-dependent side effect of FXR agonism | Consider dose reduction if clinically appropriate. Monitor the severity and frequency of the pruritus. |
| Unexpected changes in lipid panels | Although not observed in clinical trials, monitoring is prudent | Confirm the validity of the lab results. Review concomitant medications and patient's medical history for other potential causes. |
Quantitative Safety Data Summary
The following tables summarize key quantitative safety and pharmacodynamic data from this compound clinical trials.
Table 1: Incidence of Treatment-Related Pruritus in the Phase 2a RISE Study [8]
| Treatment Group | Incidence of Pruritus |
| 3 mg this compound | 9.1% |
| 5 mg this compound | 9.5% |
| 8 mg this compound | 27.3% |
Table 2: Pharmacodynamic Target Engagement in Phase 1 MAD Study (C4 Reduction) [2][6]
| Treatment Group (Multiple Ascending Dose) | Mean Decrease in C4 vs. Placebo |
| 5 mg this compound | 93.1% |
| 10 mg this compound | 97.0% |
| 20 mg this compound | 97.6% |
Experimental Protocols
Protocol 1: Assessment of Pruritus in Preclinical Models
A detailed methodology for assessing pruritus in preclinical models, such as the use of a spontaneous scratching behavior monitoring system in rodents, is crucial for early safety assessment. This involves acclimatizing the animals, administering this compound at various doses, and recording the frequency and duration of scratching bouts over a specified period.
Protocol 2: Monitoring of Lipid Profiles in Clinical Trials
A standardized protocol for monitoring lipid profiles in patients receiving this compound is essential. This includes fasting blood draws at baseline and at regular intervals throughout the treatment period. The lipid panel should, at a minimum, include total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.
Visualizations
Caption: Mechanism of action of this compound through FXR activation.
Caption: Workflow for monitoring patient safety in this compound clinical trials.
References
- 1. HEPAGENE [hepagene.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. HPG-1860 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Hepagene Therapeutics Reports Positive Top-line Results for Phase 2a RISE Study of FXR Agonist this compound in Patients with NASH - BioSpace [biospace.com]
- 6. Hepagene Therapeutics, Inc. Announces Positive Results from Phase I Trial of this compound - BioSpace [biospace.com]
- 7. This compound for NASH · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. Hepagene Therapeutics Reports Positive Top-line Results for Phase 2a RISE Study of FXR Agonist this compound in Patients with NASH [prnewswire.com]
Validation & Comparative
A Comparative Analysis of HPG1860 and Obeticholic Acid for the Treatment of Nonalcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can lead to cirrhosis and hepatocellular carcinoma. The farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid, lipid, and glucose metabolism, has emerged as a key therapeutic target for NASH. This guide provides a detailed comparison of two FXR agonists: HPG1860, a novel non-bile acid agonist, and obeticholic acid (OCA), a semi-synthetic bile acid analogue.
Mechanism of Action: Targeting the Farnesoid X Receptor
Both this compound and obeticholic acid exert their therapeutic effects by activating the farnesoid X receptor. This compound is a potent, selective, and full non-bile acid FXR agonist.[1] In contrast, obeticholic acid is a derivative of the primary human bile acid, chenodeoxycholic acid, and is also a potent and selective FXR agonist.[2]
Activation of FXR in the liver and intestine triggers a cascade of downstream signaling events that contribute to the improvement of NASH pathology. This includes the regulation of genes involved in bile acid synthesis and transport, lipid and glucose metabolism, and inflammatory and fibrotic pathways.[3][4] A key downstream effector is the induction of Fibroblast Growth Factor 19 (FGF19) in the intestine, which then signals in the liver to regulate bile acid synthesis.[5][1]
Clinical Efficacy: A Head-to-Head Look at the Data
This compound: The RISE Study
This compound has been evaluated in the Phase 2a RISE study, a 12-week, randomized, double-blind, placebo-controlled trial in patients with NASH.[5][1] The study assessed the safety, tolerability, and efficacy of this compound at doses of 3 mg, 5 mg, and 8 mg.[1]
| Efficacy Endpoint | Placebo | This compound (3 mg) | This compound (5 mg) | This compound (8 mg) |
| Relative Change in Liver Fat Content (MRI-PDFF) at Week 12 | - | ↓ 20.15% | ↓ 7.08% | ↓ 38.64% |
| ALT Reduction (in patients with elevated baseline ALT) | - | Significant Reduction | Significant Reduction | Significant Reduction |
Data from the RISE Study Top-line Results. Note: Specific p-values for ALT reduction were not provided in the initial press release.
Obeticholic Acid: The REGENERATE Study
Obeticholic acid has been extensively studied in the Phase 3 REGENERATE trial, a large, long-term study in patients with NASH and fibrosis.[2] The trial evaluated two doses of OCA, 10 mg and 25 mg, against a placebo.[2]
| Efficacy Endpoint (at 18 months) | Placebo | Obeticholic Acid (10 mg) | Obeticholic Acid (25 mg) |
| Fibrosis Improvement by ≥1 Stage with No Worsening of NASH | 12% | 18% | 23% |
| NASH Resolution with No Worsening of Fibrosis | 8% | 11% | 12% |
Data from the REGENERATE Study Interim Analysis.[2]
Safety and Tolerability Profile
This compound
In the 12-week RISE study, this compound was generally well-tolerated.[6] The most common treatment-related adverse event was pruritus (itching), which was dose-dependent.[6] Importantly, no significant changes in LDL cholesterol were observed.[6]
| Adverse Event | Placebo | This compound (3 mg) | This compound (5 mg) | This compound (8 mg) |
| Pruritus | - | Reported | Reported | Reported |
| Significant LDL-C Increase | No | No | No | No |
Data from the RISE Study Top-line Results.
Obeticholic Acid
The safety profile of obeticholic acid has been characterized in the large REGENERATE trial.[2] Pruritus is the most common adverse event and is dose-dependent.[2] Unlike this compound, increases in LDL cholesterol have been observed with OCA treatment.[7]
| Adverse Event | Placebo | Obeticholic Acid (10 mg) | Obeticholic Acid (25 mg) |
| Pruritus | 19% | 28% | 51% |
| Serious Adverse Events | 11% | 11% | 14% |
Data from the REGENERATE Study Interim Analysis.[2]
Experimental Protocols: A Closer Look at the Methodologies
A critical aspect of evaluating clinical trial data is understanding the methodologies employed. Both the RISE and REGENERATE studies utilized state-of-the-art techniques to assess NASH progression.
Liver Fat Quantification: MRI-PDFF
The RISE study used Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) to quantify changes in liver fat content.[8] MRI-PDFF is a non-invasive imaging technique that provides a quantitative measure of the fraction of protons in tissue that are bound to fat.[8]
Histological Assessment: Liver Biopsy and NASH CRN Scoring
The REGENERATE trial relied on liver biopsies for the histological assessment of NASH and fibrosis.[2] The biopsies were evaluated using the NASH Clinical Research Network (CRN) histological scoring system.[9][10] This system provides a semi-quantitative assessment of the key histological features of NASH, including steatosis, lobular inflammation, and hepatocyte ballooning, which are combined to generate a NAFLD Activity Score (NAS). Fibrosis is staged separately.[9][10]
Summary and Future Directions
This compound and obeticholic acid are both promising FXR agonists for the treatment of NASH, but they exhibit distinct profiles. This compound, a non-bile acid agonist, has shown significant reductions in liver fat and a favorable safety profile with no significant impact on LDL cholesterol in a Phase 2a study.[6] Obeticholic acid, a bile acid analogue, has demonstrated anti-fibrotic efficacy in a large Phase 3 trial, though it is associated with a higher incidence of pruritus and can increase LDL cholesterol.[2]
The development of non-bile acid FXR agonists like this compound represents a potential advancement in NASH therapy, possibly offering a better safety profile, particularly concerning lipid metabolism.[6] Further long-term data from larger clinical trials will be crucial to fully elucidate the comparative efficacy and safety of these two agents and their respective roles in the future treatment landscape of NASH. Combination therapies, potentially pairing an FXR agonist with an agent targeting a different pathway in NASH pathogenesis, are also an active area of investigation.
References
- 1. Hepagene begins Phase IIa clinical trial of this compound to treat NASH [clinicaltrialsarena.com]
- 2. Treatment of Nonalcoholic Steatohepatitis by Obeticholic Acid: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of FXR in Liver Inflammation during Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacompass.com [pharmacompass.com]
- 6. This compound for NASH · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. surf.rutgers.edu [surf.rutgers.edu]
- 8. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liver Pathology: Steatohepatitis | AASLD [aasld.org]
- 10. Generalizability of the NASH CRN Histological Scoring System for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HPG1860 and Other Farnesoid X Receptor (FXR) Agonists for the Treatment of Non-alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR) has emerged as a promising therapeutic target for non-alcoholic steatohepatitis (NASH), a chronic liver disease with a significant unmet medical need. Activation of FXR regulates multiple pathways involved in bile acid homeostasis, lipid and glucose metabolism, inflammation, and fibrosis. This guide provides a comparative overview of HPG1860, a next-generation non-bile acid FXR agonist, with other prominent FXR agonists: Obeticholic acid (OCA), Cilofexor, and Tropifexor. The information is compiled from publicly available preclinical and clinical trial data.
Introduction to this compound
This compound is a potent, selective, and full FXR agonist with a non-bile acid structure, developed by Hepagene Therapeutics.[1][2][3] It is designed to offer an improved efficacy and safety profile compared to first-generation FXR agonists.[1] Preclinical studies have highlighted its liver-enrichment profile, and it has undergone Phase I and Phase IIa clinical trials for the treatment of NASH.[1][4]
In Vitro Potency
A key measure of a drug's potency is its half-maximal effective concentration (EC50), which indicates the concentration required to elicit 50% of the maximal response. This compound has demonstrated high potency in in vitro assays.
| Compound | Assay | EC50 (µM) |
| This compound | FXR TR-FRET | 0.005 |
| Obeticholic Acid (OCA) | - | Data not publicly available in the searched results |
| Cilofexor | - | Data not publicly available in the searched results |
| Tropifexor | SRC1 Interaction Assay | 0.0002 |
| BSEP Promoter Activity Assay | 0.00026 | |
| TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; SRC1: Steroid Receptor Coactivator 1; BSEP: Bile Salt Export Pump. |
Clinical Efficacy in NASH
Clinical trials have evaluated the efficacy of these FXR agonists in improving liver health in patients with NASH. Key endpoints include the reduction in liver fat content (LFC) and improvements in liver enzymes.
Reduction in Liver Fat Content
| Compound | Trial | Dose | Duration | Change in Liver Fat Content |
| This compound | RISE (Phase IIa) | 3 mg | 12 weeks | -20.15% (p=0.002 vs placebo) |
| 8 mg | 12 weeks | -38.64% (P<0.0001 vs placebo) | ||
| Obeticholic Acid (OCA) | REGENERATE (Phase III) | 25 mg | 18 months | Data primarily focused on fibrosis improvement |
| Cilofexor | Phase II | 100 mg | 24 weeks | -22.7% (median relative decrease in MRI-PDFF, p=0.003 vs placebo) |
| Tropifexor | FLIGHT-FXR (Phase IIb) | 200 mcg | 12 weeks | 64% of patients achieved ≥30% relative reduction in Hepatic Fat Fraction (HFF) |
| MRI-PDFF: Magnetic Resonance Imaging-Proton Density Fat Fraction. |
Improvement in Liver Enzymes
| Compound | Trial | Dose | Change in Alanine Aminotransferase (ALT) |
| This compound | RISE (Phase IIa) | 8 mg | -22.5% (mean percentage change from baseline) |
| Obeticholic Acid (OCA) | Meta-analysis | Various | Significant reduction (MD: -19.48) |
| Cilofexor | Phase II | 100 mg | Significant reduction |
| Tropifexor | FLIGHT-FXR (Phase IIb) | 200 mcg | Significant decrease |
| MD: Mean Difference. |
Safety and Tolerability Profile
A critical aspect of FXR agonist development is managing side effects, particularly pruritus (itching) and adverse lipid changes.
| Compound | Trial | Dose | Incidence of Pruritus | LDL-Cholesterol Changes |
| This compound | RISE (Phase IIa) | 3 mg | 9.1% (treatment-related) | No significant change |
| 5 mg | 9.5% (treatment-related) | No significant change | ||
| 8 mg | 27.3% (treatment-related) | No significant change | ||
| Phase I (MAD) | 20 mg | Occurred in the highest dose cohort | No increases seen at any dose level | |
| Obeticholic Acid (OCA) | REGENERATE (Phase III) | 25 mg | 51% | Increases in LDL-C observed |
| Cilofexor | Phase II | 100 mg | 14% (moderate to severe) | Data not specified |
| Tropifexor | FLIGHT-FXR (Phase IIb) | 140 mcg | 40.0% | Dose-related increase in LDL-C |
| 200 mcg | 69% | Dose-related increase in LDL-C |
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway
The activation of FXR by an agonist initiates a signaling cascade that regulates the expression of numerous genes involved in metabolic and inflammatory pathways.
Caption: FXR signaling pathway activation by an agonist.
General Experimental Workflow for Evaluating FXR Agonists
The evaluation of a novel FXR agonist typically follows a structured workflow from in vitro characterization to in vivo and clinical studies.
Caption: General workflow for FXR agonist development.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in this guide.
In Vitro FXR Activation Assay (e.g., TR-FRET)
-
Principle: This assay measures the binding of the FXR ligand-binding domain (LBD) to a coactivator peptide, a key step in receptor activation.
-
Materials: Recombinant human FXR-LBD (often GST-tagged), a biotinylated coactivator peptide (e.g., from SRC1), Europium-labeled anti-GST antibody, and Streptavidin-Allophycocyanin (SA-APC).
-
Procedure:
-
The FXR-LBD, biotinylated coactivator peptide, and test compound (e.g., this compound) are incubated in an assay buffer.
-
Europium-labeled anti-GST antibody and SA-APC are added.
-
If the agonist induces a conformational change in FXR-LBD, it will bind to the coactivator peptide, bringing the Europium donor and APC acceptor into close proximity.
-
Excitation of the Europium donor results in FRET to the APC acceptor, which then emits a signal at a specific wavelength.
-
The TR-FRET signal is measured using a plate reader.
-
EC50 values are calculated from the dose-response curves.
-
In Vivo NASH Animal Model (e.g., High-Fat Diet and CCl4-induced model)
-
Animal Model: Male C57BL/6J mice are typically used.
-
Induction of NASH:
-
Mice are fed a high-fat diet for a specified period (e.g., several weeks).
-
Low-dose carbon tetrachloride (CCl4) is administered intraperitoneally (e.g., twice a week) to induce liver fibrosis.
-
-
Treatment:
-
Animals are randomized into vehicle control and treatment groups.
-
The FXR agonist (e.g., this compound) is administered orally once daily for a defined treatment period.
-
-
Endpoint Analysis:
-
Serum Analysis: Blood is collected to measure levels of liver enzymes (ALT, AST) and lipids.
-
Liver Histology: Liver tissues are harvested, fixed, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and hepatocyte ballooning (NAFLD Activity Score - NAS). Sirius Red staining is used to evaluate the extent of fibrosis.
-
Gene Expression Analysis: Hepatic gene expression of FXR target genes (e.g., SHP, FGF15) is quantified using qPCR.
-
Clinical Trial in NASH Patients (e.g., Phase IIa)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients with a diagnosis of NASH, often confirmed by historical or recent liver biopsy or non-invasive methods like MRI-PDFF and liver stiffness measurement.
-
Intervention: Patients are randomized to receive different oral doses of the FXR agonist or a placebo once daily for a specified duration (e.g., 12 weeks).
-
Endpoints:
-
Primary Endpoint: Typically safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests, and vital signs.
-
Secondary Endpoints:
-
Change from baseline in liver fat content measured by MRI-PDFF.
-
Changes in liver enzymes (e.g., ALT, GGT).
-
Changes in biomarkers of FXR activation (e.g., C4, FGF19).
-
Pharmacokinetic profile of the drug.
-
-
Conclusion
This compound is a promising next-generation, non-bile acid FXR agonist that has demonstrated potent in vitro activity and encouraging efficacy and safety in early-phase clinical trials for NASH.[1][4][5] Compared to other FXR agonists, this compound appears to have a favorable safety profile, particularly with regard to pruritus and LDL-cholesterol elevation, which have been dose-limiting side effects for other compounds in this class.[1][2] The significant reduction in liver fat content observed in the RISE study suggests a potent therapeutic effect.[4] Further long-term studies will be crucial to fully establish the clinical benefit of this compound in improving liver histology and preventing the progression of NASH. The data presented in this guide underscore the potential of this compound as a valuable therapeutic option for patients with NASH.
References
- 1. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novartis.com [novartis.com]
- 3. Tropifexor for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obeticholic Acid may Improve outcomes in NASH-Related Liver Fibrosis [medicaldialogues.in]
- 5. pharmafile.com [pharmafile.com]
A Head-to-Head Examination of HPG1860 and Other Leading Liver Fibrosis Drug Candidates
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Efficacy and Safety in the Treatment of Non-Alcoholic Steatohepatitis (NASH)
The landscape of therapeutic options for non-alcoholic steatohepatitis (NASH) and associated liver fibrosis is rapidly evolving. This guide provides a comparative analysis of HPG1860, a novel farnesoid X receptor (FXR) agonist, against other prominent drugs in late-stage development or recently approved. The comparison is based on available clinical trial data, focusing on efficacy in reducing liver fibrosis and resolving NASH, alongside key safety and tolerability profiles. While direct head-to-head studies are limited, this guide synthesizes data from individual clinical trials to offer a comprehensive overview for research and development professionals.
Mechanism of Action: A Multi-Pronged Attack on Liver Fibrosis
The drugs discussed in this guide employ distinct mechanisms of action to combat the multifaceted pathology of NASH. This compound belongs to the class of FXR agonists, which play a crucial role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory and fibrotic pathways.[1][2] Other therapeutic strategies include targeting the thyroid hormone receptor-β (THR-β) and the fibroblast growth factor 21 (FGF21) pathway.
Below are simplified signaling pathways for each drug class, illustrating their primary modes of action.
Comparative Efficacy: A Tabular Overview of Clinical Trial Data
The following tables summarize the key efficacy and safety data from Phase 2 and 3 clinical trials of this compound and its comparators. It is important to note that these trials were not conducted head-to-head, and direct comparisons should be made with caution due to potential differences in study populations and methodologies.
Table 1: Efficacy in Liver Fibrosis Improvement and NASH Resolution
| Drug (Trial) | Mechanism of Action | Dose(s) | Treatment Duration | Fibrosis Improvement (≥1 stage with no worsening of NASH) | NASH Resolution (with no worsening of fibrosis) |
| This compound (RISE) | FXR Agonist | 3 mg, 5 mg, 8 mg | 12 weeks | Data not yet reported | Data not yet reported |
| Obeticholic Acid (REGENERATE) | FXR Agonist | 10 mg, 25 mg | 18 months | 18.5% (10 mg), 20.8% (25 mg) vs. 11.8% (placebo)[3] | Not statistically significant[4] |
| Cilofexor (ATLAS) | FXR Agonist | 30 mg (in combination) | 48 weeks | 12% (monotherapy) vs. 11% (placebo)[5] | Data not specified for monotherapy |
| Tropifexor (FLIGHT-FXR) | FXR Agonist | 140 µg, 200 µg | 48 weeks | 26% (140 µg), 26% (200 µg) vs. 21% (placebo)[6] | 5% (140 µg), 6% (200 µg) vs. 0% (placebo)[6] |
| Resmetirom (B1680538) (MAESTRO-NASH) | THR-β Agonist | 80 mg, 100 mg | 52 weeks | 24.2% (80 mg), 25.9% (100 mg) vs. 14.2% (placebo)[7][8] | 25.9% (80 mg), 29.9% (100 mg) vs. 9.7% (placebo)[7][8] |
| Pegozafermin (ENLIVEN) | FGF21 Analog | 30 mg weekly, 44 mg every 2 weeks | 24 weeks | 26% (30 mg), 27% (44 mg) vs. 7% (placebo)[9][10] | 23% (30 mg), 26% (44 mg) vs. 2% (placebo)[9][10] |
Table 2: Key Safety and Tolerability Profile
| Drug | Pruritus (Itching) | LDL Cholesterol Changes | Other Notable Adverse Events |
| This compound | 9.1% (3 mg), 9.5% (5 mg), 27.3% (8 mg)[8][11] | No significant change observed[8][11] | Most adverse events were mild to moderate.[8][11] |
| Obeticholic Acid | 28% (10 mg), 51% (25 mg) vs. 19% (placebo)[12] | Increased LDL-C[13] | Gallbladder and gallstone-related adverse events were more frequent in the 25 mg group.[3] |
| Cilofexor | 20-29% (vs. 15% placebo)[5] | Increased LDL-C[13] | Generally well-tolerated.[5] |
| Tropifexor | Dose-dependent increase, most common adverse event.[6] | Data not specified | Generally well-tolerated.[6] |
| Resmetirom | Similar incidence to placebo | -13.6% (80 mg), -16.3% (100 mg) vs. +0.1% (placebo)[7][8] | Diarrhea and nausea more frequent than placebo.[7] |
| Pegozafermin | Not reported as a major adverse event | Data not specified | Nausea and diarrhea were the most common adverse events.[10] |
Experimental Protocols: A Glimpse into the Clinical Trial Designs
Understanding the methodologies of the key clinical trials is crucial for interpreting the comparative data. Below is a summary of the experimental protocols for the pivotal studies of this compound and its comparators.
This compound: The RISE Study (Phase 2a)
-
Objective: To evaluate the safety, tolerability, efficacy, and pharmacokinetics of this compound in patients with NASH.[8][11]
-
Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[8][11]
-
Patient Population: 87 adult patients with presumed non-cirrhotic NASH.[8][11]
-
Intervention: Oral this compound tablets at doses of 3 mg, 5 mg, and 8 mg, or placebo, administered once daily for 12 weeks.[8][11]
-
Primary Endpoint: Safety and tolerability of this compound.[8][11]
-
Secondary Endpoints: Change from baseline in liver fat content (LFC) measured by MRI-PDFF, changes in liver enzymes (ALT, AST), and other biomarkers.[8][11]
Obeticholic Acid: The REGENERATE Study (Phase 3)
-
Objective: To evaluate the safety and efficacy of obeticholic acid in patients with fibrosis due to NASH.[14]
-
Design: A pivotal, long-term, randomized, double-blind, placebo-controlled study.[14]
-
Patient Population: Approximately 2,400 patients with NASH, with about 2,100 having stage 2 or 3 liver fibrosis.[14]
-
Intervention: Placebo, obeticholic acid 10 mg, or obeticholic acid 25 mg administered orally once daily.[3]
-
Primary Endpoints: 1) ≥1 stage improvement in fibrosis with no worsening of NASH, or 2) NASH resolution with no worsening of fibrosis, assessed at 18 months.[14]
Resmetirom: The MAESTRO-NASH Study (Phase 3)
-
Objective: To evaluate the efficacy and safety of resmetirom in patients with NASH and fibrosis.
-
Design: A pivotal, serial biopsy, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Up to 2,000 adults with biopsy-confirmed at-risk NASH.
-
Intervention: Once-daily oral placebo, 80 mg resmetirom, or 100 mg resmetirom.
-
Primary Endpoints: 1) NASH resolution with no worsening of fibrosis, and 2) Improvement in liver fibrosis by at least one stage with no worsening of the NAFLD activity score, assessed at 52 weeks.[7]
Pegozafermin: The ENLIVEN Study (Phase 2b)
-
Objective: To evaluate the efficacy and safety of pegozafermin in patients with NASH and fibrosis.
-
Design: A multi-center, double-blind, randomized, placebo-controlled trial.[10]
-
Patient Population: 222 patients with biopsy-confirmed NASH and stage F2 or F3 fibrosis.[10]
-
Intervention: Subcutaneous pegozafermin at a dose of 15 mg or 30 mg weekly, or 44 mg once every 2 weeks, or placebo.[10]
-
Primary Endpoints: 1) Improvement in fibrosis by ≥1 stage with no worsening of NASH, and 2) NASH resolution without worsening of fibrosis, assessed at 24 weeks.[10]
Concluding Remarks
The treatment paradigm for NASH-related liver fibrosis is at a critical juncture, with several promising therapeutic agents demonstrating significant efficacy in clinical trials. This compound, as a novel FXR agonist, has shown encouraging early results, particularly in its favorable safety profile regarding LDL cholesterol. However, more comprehensive data, especially on histological endpoints, from its ongoing and future clinical trials are eagerly awaited to fully understand its position relative to other established and emerging therapies.
The FDA approval of Resmetirom, a THR-β agonist, marks a significant milestone, providing a much-needed treatment option for patients. FGF21 analogs like Pegozafermin also represent a compelling therapeutic approach with robust anti-fibrotic and anti-inflammatory effects. The choice of therapy in the future will likely depend on a variety of factors including individual patient characteristics, the specific balance of efficacy and safety of each drug, and potentially the use of combination therapies targeting multiple pathogenic pathways in NASH. This guide serves as a foundational resource for researchers and clinicians to navigate this dynamic and promising field.
References
- 1. surf.rutgers.edu [surf.rutgers.edu]
- 2. Discovery of this compound, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FGF21: An Emerging Therapeutic Target for Non-Alcoholic Steatohepatitis and Related Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Hepagene Therapeutics Reports Positive Top-line Results for Phase 2a RISE Study of FXR Agonist this compound in Patients with NASH [prnewswire.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. biospace.com [biospace.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
HPG1860's Mechanism of Action: A Comparative Analysis of Independent Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action for HPG1860, a novel farnesoid X receptor (FXR) agonist, in the context of other therapeutic alternatives for non-alcoholic steatohepatitis (NASH). While independent validation of this compound's specific performance is pending, this document summarizes the manufacturer-disclosed data and contrasts it with independently verified data for established and emerging therapies.
Overview of this compound's Proposed Mechanism of Action
This compound is a non-bile acid, potent, and selective full agonist of the farnesoid X receptor (FXR).[1][2] FXR is a nuclear receptor highly expressed in the liver and intestines, playing a crucial role in regulating bile acid, lipid, and glucose homeostasis, as well as modulating inflammatory and fibrotic pathways.[1][3] The proposed mechanism of this compound involves the activation of FXR, leading to the downstream regulation of target genes that are critical in the pathophysiology of NASH.[3] Preclinical and early-phase clinical studies by the developer, Hepagene Therapeutics, have shown target engagement through the reduction of 7α-hydroxy-4-cholesten-3-one (C4), a biomarker of bile acid synthesis, and the activation of Fibroblast Growth Factor 19 (FGF19).[2]
Comparative Analysis with Alternative Therapies
The therapeutic landscape for NASH includes other FXR agonists and agents with different mechanisms of action, such as glucagon-like peptide-1 receptor agonists (GLP-1RAs) and sodium-glucose cotransporter-2 inhibitors (SGLT-2is). This section compares the available data for this compound with these alternatives.
FXR Agonist Class Comparison: this compound vs. Obeticholic Acid (OCA)
Obeticholic acid is the most extensively studied FXR agonist for NASH.[4] As a bile-acid analog, its mechanism is similar to this compound. However, differences in their molecular structure may lead to varied efficacy and safety profiles.
Table 1: Comparison of this compound and Obeticholic Acid Efficacy and Safety Data
| Parameter | This compound (Phase IIa RISE Study) | Obeticholic Acid (Phase 3 REGENERATE Study) |
| Primary Efficacy Endpoint | Safety and tolerability.[5] | ≥1 stage improvement in fibrosis with no worsening of NASH OR NASH resolution with no worsening of fibrosis.[6] |
| Fibrosis Improvement | Data not yet available. | 22.4% of patients on 25 mg OCA achieved ≥1 stage fibrosis improvement vs. 9.6% on placebo.[7] |
| NASH Resolution | Data not yet available. | Not statistically significant vs. placebo.[7] |
| Liver Fat Content (LFC) Reduction | -38.64% with 8 mg dose vs. +0.68% with placebo at 12 weeks.[5] | Data not reported in the same format. |
| Key Adverse Events | Pruritus: 27.3% in 8 mg cohort. No significant change in LDL-C.[5] | Pruritus: 51% in 25 mg cohort.[8] |
Cross-Mechanism Comparison: this compound vs. GLP-1RA (Semaglutide) and SGLT-2i (Dapagliflozin)
Semaglutide (B3030467) and Dapagliflozin (B1669812) represent alternative therapeutic strategies for NASH, targeting metabolic pathways that are also implicated in the disease's progression.
Table 2: Efficacy and Safety Data for this compound, Semaglutide, and Dapagliflozin
| Parameter | this compound (Phase IIa RISE Study) | Semaglutide (Phase 3 ESSENCE Trial) | Dapagliflozin (DEAN Trial) | |---|---|---| | Primary Efficacy Endpoint | Safety and tolerability.[5] | NASH resolution without worsening of fibrosis OR Fibrosis improvement without worsening of NASH.[9] | MASH improvement without worsening of fibrosis.[10] | | NASH/MASH Resolution | Data not yet available. | 62.9% with semaglutide vs. 34.3% with placebo.[11] | 23% with dapagliflozin vs. 8% with placebo.[12] | | Fibrosis Improvement | Data not yet available. | 36.8% with semaglutide vs. 22.4% with placebo.[11] | 45% with dapagliflozin vs. 20% with placebo.[12] | | Liver Fat Content (LFC) Reduction | -38.64% with 8 mg dose vs. +0.68% with placebo at 12 weeks.[5] | Data not reported in the same format. | Data not reported in the same format. | | Key Adverse Events | Pruritus: 27.3% in 8 mg cohort.[5] | Higher rate of gastrointestinal adverse effects.[11] | Generally well-tolerated.[10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the clinical trial designs, the following diagrams are provided.
References
- 1. HPG-1860 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Hepagene begins Phase IIa clinical trial of this compound to treat NASH [clinicaltrialsarena.com]
- 3. HEPAGENE [hepagene.com]
- 4. hcplive.com [hcplive.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. REGENERATE: Design of a pivotal, randomised, phase 3 study evaluating the safety and efficacy of obeticholic acid in patients with fibrosis due to nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intercept Announces Positive Data in Fibrosis due to NASH from a New Analysis of its Phase 3 REGENERATE Study of Obeticholic Acid (OCA) - press release [natap.org]
- 8. providence.elsevierpure.com [providence.elsevierpure.com]
- 9. gi.org [gi.org]
- 10. bmj.com [bmj.com]
- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 12. Effect of dapagliflozin on metabolic dysfunction-associated steatohepatitis: multicentre, double blind, randomised, placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the NASH Landscape: A Comparative Analysis of HPG1860 Clinical Trial Data
For Immediate Release
In the dynamic and closely watched field of non-alcoholic steatohepatitis (NASH) therapeutics, a comprehensive understanding of emerging clinical trial data is paramount for researchers, scientists, and drug development professionals. This guide provides an objective cross-study comparison of the clinical trial data for HPG1860, a novel Farnesoid X Receptor (FXR) agonist, with other therapeutic alternatives in development for NASH. The data presented is intended to offer a clear, data-driven perspective on the evolving treatment landscape for this complex metabolic disease.
Executive Summary
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can progress to cirrhosis and hepatocellular carcinoma. The race to develop the first approved therapy for NASH has led to a diverse pipeline of drug candidates with various mechanisms of action. This guide focuses on this compound, a non-bile acid FXR agonist, and compares its Phase 2a clinical trial findings with publicly available data from trials of other key NASH drug candidates, including another FXR agonist, a THR-β agonist, and PPAR agonists. The comparison encompasses efficacy and safety parameters to provide a multi-faceted view of their clinical profiles.
Data Presentation: A Comparative Look at Efficacy and Safety
The following tables summarize key quantitative data from the clinical trials of this compound and selected comparator drugs. This allows for a structured and direct comparison of their performance on critical endpoints.
Table 1: Efficacy Outcomes in NASH Clinical Trials
| Drug (Trial) | Mechanism of Action | Dose(s) | Treatment Duration | Key Efficacy Endpoint(s) | Results vs. Placebo |
| This compound (RISE) | FXR Agonist | 3 mg, 5 mg, 8 mg | 12 Weeks | Relative reduction in Liver Fat Content (LFC) | -20.15% (3 mg, p=0.002), -7.08% (5 mg), -38.64% (8 mg, p<0.0001) vs. +0.68%[1] |
| Obeticholic Acid (REGENERATE) | FXR Agonist | 10 mg, 25 mg | 18 Months | Fibrosis improvement by ≥1 stage with no worsening of NASH | 18.5% (10 mg, p=0.0004), 20.8% (25 mg, p<0.001) vs. 11.8%[2] |
| Resmetirom (B1680538) (MAESTRO-NASH) | THR-β Agonist | 80 mg, 100 mg | 52 Weeks | NASH resolution with no worsening of fibrosis | 25.9% (80 mg), 29.9% (100 mg) vs. 9.7% (p<0.001 for both)[3] |
| Lanifibranor (B608451) (NATIVE) | Pan-PPAR Agonist | 800 mg, 1200 mg | 24 Weeks | Decrease in SAF-A score by ≥2 points without worsening of fibrosis | 48% (800 mg), 55% (1200 mg, p=0.007) vs. 33%[4][5] |
| Elafibranor (B1671153) (RESOLVE-IT) | Dual PPAR-α/δ Agonist | 120 mg | 72 Weeks | NASH resolution without worsening of fibrosis | 19.2% vs. 14.7% (Not statistically significant)[6][7][8] |
Table 2: Safety and Tolerability Profiles
| Drug | Common Adverse Event(s) | Effect on LDL Cholesterol |
| This compound | Pruritus (dose-dependent: 9.1% at 3mg, 9.5% at 5mg, 27.3% at 8mg)[1] | No significant change observed[1] |
| Obeticholic Acid | Pruritus (most common reason for discontinuation)[2] | Mild elevation[9] |
| Resmetirom | Transient mild diarrhea and nausea[10][11] | Significant reductions[10] |
| Lanifibranor | Diarrhea, nausea, peripheral edema, anemia, weight gain[4][5] | Not reported as a primary safety concern |
| Elafibranor | Mild and reversible increase in serum creatinine[12] | Not reported as a primary safety concern |
Experimental Protocols
A clear understanding of the methodologies employed in clinical trials is crucial for the accurate interpretation of their results. Below are summaries of the experimental protocols for the key trials cited.
This compound (RISE Study) The RISE study was a Phase 2a, multi-center, randomized, double-blind, placebo-controlled trial.[1] It enrolled 87 adult patients with presumed non-cirrhotic NASH.[13] Participants were randomized to receive once-daily oral doses of this compound (3 mg, 5 mg, or 8 mg) or a placebo for 12 weeks.[2][13] The primary endpoint was safety and tolerability. Secondary endpoints included the percentage change from baseline in liver fat content (LFC) measured by MRI-proton density fat fraction (MRI-PDFF) and changes in alanine (B10760859) aminotransferase (ALT) levels.[13]
Obeticholic Acid (REGENERATE Study) The REGENERATE study was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial in patients with biopsy-confirmed NASH and fibrosis (stage F2 or F3).[2] Patients were randomized to receive placebo, obeticholic acid 10 mg, or obeticholic acid 25 mg daily.[2] The primary endpoints at the 18-month interim analysis were improvement in fibrosis by at least one stage with no worsening of NASH, or NASH resolution with no worsening of fibrosis.[14]
Resmetirom (MAESTRO-NASH Study) The MAESTRO-NASH study is an ongoing Phase 3 trial involving adults with biopsy-confirmed NASH and a fibrosis stage of F1B, F2, or F3.[3] Patients were randomized to receive once-daily oral resmetirom at a dose of 80 mg or 100 mg, or placebo.[3] The primary endpoints at 52 weeks were NASH resolution with no worsening of fibrosis and an improvement in fibrosis by at least one stage with no worsening of the NAFLD activity score.[3]
Lanifibranor (NATIVE Study) The NATIVE study was a Phase 2b, double-blind, randomized, placebo-controlled trial in patients with non-cirrhotic, highly active NASH.[4] A total of 247 patients were randomized to receive 800 mg or 1200 mg of lanifibranor or placebo once daily for 24 weeks.[4][5] The primary endpoint was a decrease of at least 2 points in the Steatosis, Activity, Fibrosis (SAF)-A score without worsening of fibrosis.[4][5]
Elafibranor (RESOLVE-IT Study) The RESOLVE-IT study was a Phase 3 trial that enrolled patients with biopsy-proven NASH and fibrosis stage F2 or F3.[8] Patients were randomized to receive elafibranor 120 mg or placebo once daily.[8] The primary endpoint at a 72-week interim analysis was NASH resolution without worsening of fibrosis.[8] The development of elafibranor for NASH was discontinued (B1498344) due to a lack of efficacy in this trial.[6]
Mandatory Visualization
The following diagrams illustrate key concepts relevant to the clinical development of this compound.
Caption: Mechanism of action of this compound as an FXR agonist in hepatocytes.
Caption: Workflow of the this compound Phase 2a (RISE) clinical trial.
References
- 1. Hepagene Therapeutics Reports Positive Top-line Results for Phase 2a RISE Study of FXR Agonist this compound in Patients with NASH [prnewswire.com]
- 2. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH - Medical Conferences [conferences.medicom-publishers.com]
- 3. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fattyliver.ca [fattyliver.ca]
- 6. An Open Label, Randomized, Multicenter Study of Elafibranor in Children with Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. GENFIT: Announces Results from Interim Analysis of RESOLVE-IT Phase 3 Trial of Elafibranor in Adults with NASH and Fibrosis | GENFIT [ir.genfit.com]
- 9. Update on Clinical Trials for Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial [natap.org]
- 11. Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biospace.com [biospace.com]
- 13. hcplive.com [hcplive.com]
- 14. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of HPG1860 Preclinical Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical data for HPG1860, a novel, non-bile acid farnesoid X receptor (FXR) agonist, with other FXR agonists in development for nonalcoholic steatohepatitis (NASH). This guide aims to objectively assess the translational relevance of this compound's preclinical profile by presenting available quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Executive Summary
This compound is a potent and selective FXR agonist that has demonstrated promising preclinical efficacy in models of NASH.[1] It exhibits favorable pharmacokinetic properties across multiple species and has shown significant improvements in markers of liver injury, steatosis, and inflammation in rodent models of NASH.[1] When compared to other FXR agonists, such as the bile-acid derived Obeticholic Acid (OCA) and other non-bile acid compounds like Cilofexor and Tropifexor, this compound's preclinical profile suggests a potentially competitive and differentiated therapeutic candidate. This guide will delve into the specifics of these preclinical findings to aid in the evaluation of this compound's potential for clinical success in NASH.
Comparative Preclinical Data
To facilitate a clear comparison of this compound with other FXR agonists, the following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Potency of FXR Agonists
| Compound | Target | Assay Type | EC50 (µM) | Source |
| This compound | FXR | TR-FRET | 0.005 | [1] |
| Obeticholic Acid (OCA) | FXR | - | Data not available in a directly comparable format | - |
| Cilofexor (GS-9674) | FXR | - | Data not available in a directly comparable format | - |
| Tropifexor (LJN452) | FXR | - | Data not available in a directly comparable format | - |
Table 2: Comparative Pharmacokinetics of this compound in Preclinical Species
| Species | Oral Bioavailability (%) | Key Findings | Source |
| Mouse | 77.2% | Low plasma clearance, good exposure | [1] |
| Rat | 52.1% | Low plasma clearance, good exposure | [1] |
| Dog | 59.4% | Low plasma clearance, good exposure | [1] |
Table 3: Preclinical Efficacy of FXR Agonists in NASH Models
| Compound | Animal Model | Key Efficacy Endpoints | Source |
| This compound | High-Fat-Diet and CCl4-induced NASH mouse models | - Substantially decreased ALT and AST at 1, 3, and 10 mg/kg. - Statistically significant improvement in NAFLD Activity Score (NAS). - Dose-dependent reduction of steatosis, with complete clearance at 10 mg/kg. - Alleviated liver inflammation and modest amelioration of fibrosis. | [1] |
| Obeticholic Acid (OCA) | High fat, cholesterol, and fructose (B13574) diet-induced NASH mouse model | - Reduced hepatic cholesterol content, inflammatory cytokine expression, and liver fibrosis. | [2] |
| Cilofexor (GS-9674) | Choline-deficient high-fat diet and NaNO2-induced rat NASH model | - Dose-dependently reduced Picro-Sirius red-stained area (fibrosis). - Decreased hepatic hydroxyproline (B1673980) content. - Reduced expression of profibrogenic genes (col1a1, pdgfr-β). - Decreased portal pressure. | [3] |
| Tropifexor (LJN452) | Rodent models of NASH | - Showed superior efficacy to OCA in rodent models of NASH. - Mediated abrogation of steatohepatitis and fibrosis. - Induced transcriptome signatures associated with reduced oxidative stress, fibrogenesis, and inflammation. | [4] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing preclinical data. Below are representative protocols for key experiments cited in the assessment of this compound and other FXR agonists.
FXR Agonist Potency Assessment: TR-FRET Assay
Objective: To determine the in vitro potency of a compound as an FXR agonist by measuring its ability to promote the interaction between FXR and a coactivator peptide.
General Protocol:
-
Reagents and Materials:
-
Recombinant GST-tagged FXR protein.
-
Biotin-labeled steroid receptor coactivator-1 (SRC-1) peptide.
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).
-
Dye-labeled streptavidin (acceptor fluorophore).
-
Assay buffer.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Positive control (e.g., chenodeoxycholic acid - CDCA).
-
384-well microplates.
-
-
Procedure:
-
A solution of the test compound at various concentrations is added to the microplate wells.
-
A mixture of GST-FXR and Biotin-SRC-1 is then added to the wells.
-
The plate is incubated to allow for compound binding and protein-peptide interaction.
-
A detection mixture containing Tb-anti-GST and dye-labeled streptavidin is added.
-
The plate is incubated to allow for the binding of the detection reagents.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a microplate reader capable of detecting the energy transfer from the terbium donor to the dye acceptor.
-
-
Data Analysis:
-
The TR-FRET signal is proportional to the extent of the FXR/SRC-1 interaction.
-
The data is plotted as the TR-FRET signal versus the log of the compound concentration.
-
The EC50 value, the concentration at which the compound elicits 50% of its maximal effect, is calculated from the resulting dose-response curve.[5][6]
-
In Vivo Efficacy Assessment: Rodent Models of NASH
Objective: To evaluate the in vivo efficacy of a test compound in a diet-induced and/or chemically-induced model of nonalcoholic steatohepatitis.
General Protocol:
-
Animal Model Induction:
-
High-Fat Diet (HFD) Model: Mice or rats are fed a diet high in fat (e.g., 45-60% kcal from fat) for an extended period (e.g., 8-16 weeks) to induce obesity, insulin (B600854) resistance, and hepatic steatosis.
-
Combined HFD and Chemical Induction (e.g., CCl4): To accelerate and exacerbate fibrosis, a low dose of a hepatotoxin like carbon tetrachloride (CCl4) can be administered intraperitoneally once or twice a week in conjunction with the HFD.[7]
-
Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet Model: This diet induces steatohepatitis and fibrosis.
-
Western Diet (High-fat, high-sucrose/fructose): This diet is also commonly used to induce metabolic syndrome and NASH features.[8]
-
-
Treatment Administration:
-
Once the NASH phenotype is established (confirmed by baseline measurements or in a satellite group of animals), animals are randomized into vehicle control and treatment groups.
-
The test compound (e.g., this compound) is administered orally (e.g., by gavage) once daily at various dose levels for a specified duration (e.g., 4-12 weeks).
-
-
Efficacy Endpoints:
-
Biochemical Analysis: Blood samples are collected to measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Analysis: At the end of the study, animals are euthanized, and liver tissue is collected. Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Picro-Sirius Red to visualize and quantify fibrosis. The NAFLD Activity Score (NAS) is often used to grade the severity of steatosis, lobular inflammation, and hepatocellular ballooning.
-
Gene Expression Analysis: Hepatic gene expression of markers related to fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Mcp-1), and FXR target engagement (e.g., Shp, Fgf15/19) can be measured by qPCR.
-
Metabolic Parameters: Body weight, food intake, and glucose tolerance can also be monitored.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes is essential for a comprehensive understanding.
Farnesoid X Receptor (FXR) Signaling Pathway in NASH
Caption: FXR Signaling Pathway in NASH Pathogenesis.
General Experimental Workflow for Preclinical NASH Studies
Caption: General workflow for preclinical evaluation of anti-NASH compounds.
Conclusion
The preclinical data available for this compound positions it as a potent, orally bioavailable FXR agonist with a promising efficacy profile in relevant animal models of NASH. The significant reductions in liver injury markers and steatosis, coupled with positive effects on inflammation and fibrosis, provide a strong rationale for its clinical development.[1] A direct, head-to-head comparison with other non-bile acid FXR agonists like Cilofexor and Tropifexor in the same preclinical models would be invaluable for a more definitive assessment of its relative therapeutic potential. However, based on the currently available data, this compound demonstrates a preclinical profile that is at least comparable, and in some aspects, potentially superior to other agents in its class, supporting its continued investigation as a treatment for NASH. The lack of significant LDL-cholesterol increases observed in early clinical trials is also an encouraging sign for its safety profile.[9][10] Further clinical data will be crucial to fully elucidate the translational relevance of these promising preclinical findings.
References
- 1. HPG-1860 demonstrates promising preclinical activity in models of NASH | BioWorld [bioworld.com]
- 2. Effects of apical sodium-bile acid transporter inhibitor and obeticholic acid co-treatment in experimental non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Hepagene Therapeutics Reports Positive Top-line Results for Phase 2a RISE Study of FXR Agonist this compound in Patients with NASH [prnewswire.com]
Independent Verification of HPG1860's Effect on Liver Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HPG1860's performance in modulating liver enzymes against other alternatives, supported by available experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound for liver diseases such as non-alcoholic steatohepatitis (NASH).
Executive Summary
This compound, a novel, non-bile acid farnesoid X receptor (FXR) agonist, has demonstrated a promising safety profile and efficacy in reducing liver enzymes in clinical trials.[1] This guide summarizes the quantitative data from the Phase 2a RISE study of this compound and compares it with data from key clinical trials of two alternative treatments for NASH: Obeticholic Acid (OCA), another FXR agonist, and Pioglitazone (B448), a thiazolidinedione. The experimental protocols for these trials are detailed to provide a comprehensive understanding of the methodologies used. Furthermore, this guide includes a visualization of the FXR signaling pathway, the mechanism of action for this compound and OCA.
Comparison of Efficacy on Liver Enzymes
The following table summarizes the quantitative effects of this compound, Obeticholic Acid, and Pioglitazone on key liver enzymes: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Gamma-Glutamyl Transferase (GGT).
| Treatment | Clinical Trial | Dosage | Treatment Duration | ALT Reduction | AST Reduction | GGT Reduction |
| This compound | RISE (Phase 2a)[2][3][4] | 3 mg | 12 weeks | -7.0% (mean percentage change from baseline for patients with ALT ≥ULN at baseline)[3][4] | Data not yet reported | Reduced (quantitative data not yet reported)[1] |
| 5 mg | 12 weeks | -7.6% (mean percentage change from baseline for patients with ALT ≥ULN at baseline)[3][4] | Data not yet reported | Reduced (quantitative data not yet reported)[1] | ||
| 8 mg | 12 weeks | -22.5% (mean percentage change from baseline for patients with ALT ≥ULN at baseline)[3][4] | Data not yet reported | Reduced (quantitative data not yet reported)[1] | ||
| Obeticholic Acid | FLINT (Phase 2b)[5][6][7] | 25 mg | 72 weeks | -24% (relative change at 24 weeks)[5][6][7] | Data not yet reported | Reduced (quantitative data not yet reported)[8] |
| Pioglitazone | PIVENS (Phase 3)[9] | 30 mg | 96 weeks | Significant decrease in mean levels[6] | Significant decrease in mean levels[6] | Data not yet reported |
| Meta-analysis[10] | Various | Various | Lower than control[10] | Lower than control[10] | Lower than control[10] |
Experimental Protocols
This compound: The RISE Study
The RISE study was a Phase 2a, multi-center, randomized, double-blind, placebo-controlled, parallel-group clinical trial.[1][2][4]
-
Objective: To evaluate the safety, tolerability, efficacy, and pharmacokinetics of orally administered this compound in adult patients with presumed non-cirrhotic NASH.[2][4]
-
Population: 87 adult patients with presumed non-cirrhotic NASH.[4]
-
Intervention: Patients received once-daily oral tablets of this compound at doses of 3 mg, 5 mg, or 8 mg, or a placebo.[2][4]
-
Duration: 12 weeks.[1]
-
Primary Endpoint: Safety and tolerability of this compound.[2][4]
-
Secondary Endpoints: Included percent change from baseline in liver fat content (LFC) measured by MRI-PDFF and changes in liver enzyme levels (ALT).[3][4]
Obeticholic Acid: The FLINT Trial
The Farnesoid X Receptor Ligand Obeticholic Acid in NASH Treatment (FLINT) trial was a multi-center, randomized, double-blind, placebo-controlled Phase 2b trial.[5][6][7]
-
Objective: To assess the efficacy and safety of obeticholic acid in adult patients with non-alcoholic steatohepatitis.
-
Population: Patients with biopsy-confirmed NASH without cirrhosis.
-
Intervention: Patients received 25 mg of obeticholic acid or a placebo orally once daily.[11]
-
Duration: 72 weeks.[5]
-
Primary Outcome: Improvement in liver histology, defined as a decrease in the NAFLD Activity Score (NAS) by at least 2 points without worsening of fibrosis.[5][7]
-
Secondary Outcomes: Included changes in serum aminotransferase and gamma-glutamyl transpeptidase (GGT) levels.[8]
Pioglitazone: The PIVENS Trial
The Pioglitazone versus Vitamin E versus Placebo for Nonalcoholic Steatohepatitis (PIVENS) trial was a multi-center, randomized, double-blind, placebo-controlled Phase 3 trial.[9]
-
Objective: To evaluate the efficacy and safety of pioglitazone and vitamin E for the treatment of NASH in non-diabetic patients.
-
Population: Non-diabetic patients with biopsy-proven NASH.
-
Intervention: Patients were randomized to receive 30 mg of pioglitazone, 800 IU of vitamin E, or a placebo daily.
-
Duration: 96 weeks.[9]
-
Primary Outcome: Improvement in histologic features of NASH.[9]
-
Secondary Outcomes: Included changes in serum aminotransferase levels.[6]
Measurement of Liver Enzymes
In typical clinical trial settings, liver function tests, including ALT, AST, and GGT, are measured from serum samples collected at baseline and at specified time points throughout the study.[12] These measurements are performed by central laboratories using automated biochemical analyzers. The methods are based on standardized enzymatic rate assays recommended by the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC). For instance, the determination of ALT and AST catalytic concentrations often involves coupled enzymatic reactions that monitor the rate of NADH consumption, which is proportional to the aminotransferase activity in the sample.[13] GGT is typically measured using a kinetic colorimetric method. Quality control is maintained through regular calibration and the use of control materials to ensure the accuracy and reproducibility of the results.[14]
Signaling Pathways and Experimental Workflows
Farnesoid X Receptor (FXR) Signaling Pathway
This compound and Obeticholic Acid are both agonists of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[15] Activation of FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[16] The binding of an agonist like this compound to FXR leads to a cascade of events that ultimately results in the reduction of liver fat, inflammation, and fibrosis.
Clinical Trial Workflow for Liver Enzyme Analysis
The following diagram illustrates a typical workflow for the analysis of liver enzymes in a clinical trial setting, from patient screening to data analysis.
References
- 1. HEPAGENE [hepagene.com]
- 2. biospace.com [biospace.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Hepagene Therapeutics Reports Positive Top-line Results for Phase 2a RISE Study of FXR Agonist this compound in Patients with NASH [prnewswire.com]
- 5. Farnesoid X nuclear receptor ligand obeticholic acid for non-cirrhotic, non-alcoholic steatohepatitis (FLINT): a multicentre, randomised, placebo-controlled trial [natap.org]
- 6. natap.org [natap.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. NIDDK Central Repository - The Farnesoid X Receptor Ligand Obeticholic Acid in NASH Treatment (FLINT) [repository.niddk.nih.gov]
- 9. Pioglitazone versus Vitamin E versus Placebo for the Treatment of Nondiabetic Patients with Nonalcoholic Steatohepatitis: PIVENS Trial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pioglitazone on nonalcoholic steatohepatitis: A systematic review and meta-analysis of 15 RCTs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. io.nihr.ac.uk [io.nihr.ac.uk]
- 12. Liver Function Tests: MedlinePlus Medical Test [medlineplus.gov]
- 13. a-validity.com [a-validity.com]
- 14. Alanine Aminotransferase (ALT) Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Analysis of HPG1860 in Clinical Trials for Non-Alcoholic Steatohepatitis (NASH)
This guide provides a comprehensive comparison of HPG1860, a novel farnesoid X receptor (FXR) agonist, with other therapeutic alternatives for Non-Alcoholic Steatohepatitis (NASH), based on available clinical trial data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's performance and potential.
Mechanism of Action
This compound is a next-generation, non-bile acid, liver-selective FXR agonist.[1] The farnesoid X receptor is a nuclear receptor highly expressed in the liver and gastrointestinal tract.[2][3] Activation of FXR plays a crucial role in regulating the expression of genes involved in bile acid homeostasis, inflammation, fibrosis, and lipid and glucose metabolism.[2][3] In NASH, the expression of FXR is down-regulated.[1][4] By acting as a potent, full agonist of FXR, this compound aims to counteract this dysregulation and address the underlying pathological pathways of NASH.[5][6]
Clinical Trial Data Summary
To date, this compound has undergone Phase 1 and Phase 2a (RISE study) clinical trials. No meta-analysis of these trials has been published. The following tables summarize the key quantitative data from these studies.
Table 1: Phase 2a RISE Study - Efficacy of this compound in NASH Patients (12 Weeks)[1][7]
| Outcome Measure | Placebo | This compound (3 mg) | This compound (5 mg) | This compound (8 mg) |
| Mean Relative Change in Liver Fat Content (LFC) from Baseline | 0.68% | -20.15% (p=0.002 vs placebo) | -7.08% (p=0.244 vs placebo) | -38.64% (p<0.0001 vs placebo) |
| Mean Percentage Change in ALT from Baseline (in patients with ALT ≥ULN) | 32.6% | -7.0% | -7.6% | -22.5% |
Note: The reduced efficacy in the 5 mg cohort may be attributed to a lower baseline Liver Fat Content (LFC) in this group compared to other cohorts.[1][7]
Table 2: Phase 1 and Phase 2a Studies - Safety and Tolerability of this compound
| Adverse Event/Parameter | Phase 1 (Healthy Volunteers, up to 20 mg)[4][5] | Phase 2a (NASH Patients, 12 weeks)[1][7] |
| Pruritus (Itching) | Occurred only in the highest dose cohort (20 mg) | 9.1% (3 mg), 9.5% (5 mg), 27.3% (8 mg) |
| LDL Cholesterol (LDL-C) | No significant increases observed at any dose level | No significant change observed in any cohort |
| Serious Adverse Events | None reported | Most adverse events were mild to moderate |
Table 3: Phase 1 Study - Pharmacodynamic Markers of this compound in Healthy Volunteers (14 days, Multiple Ascending Doses)[5]
| Biomarker | This compound (5 mg) | This compound (10 mg) | This compound (20 mg) |
| C4 (7α-hydroxy-4-cholesten-3-one) Regression | 93.1% | 97.0% | 97.6% |
Note: C4 is a biomarker for bile acid synthesis, and its reduction indicates FXR target engagement.[5]
Comparison with Alternatives
The primary comparator for this compound among FXR agonists is Obeticholic Acid (OCA). While direct head-to-head trial data is not available, comparisons can be drawn from existing clinical trial results.
Table 4: this compound vs. Obeticholic Acid (OCA) - Key Differentiating Features
| Feature | This compound | Obeticholic Acid (OCA) |
| Structure | Non-bile acid scaffold[1][2] | Bile acid analogue |
| Pruritus | Occurred in 9.1-27.3% of patients in the Phase 2a trial.[1] | Reported in 33% (10 mg) and 55% (25 mg) of patients in a key trial.[3] |
| LDL-C Levels | No significant increase reported in Phase 1 or 2a trials.[1][5] | Worsening of the HDL-c/LDL-c ratio has been reported.[3] |
Additionally, this compound is being explored for use in combination therapies, for instance with HPG7233, a novel THR-beta agonist, which has shown potential for synergistic effects in preclinical models.[6]
Experimental Protocols
Phase 2a RISE Study (NCT05338034)[1][7][8][9]
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group Phase 2a clinical trial.[1][7][8]
-
Participants: 87 adult patients with presumed non-cirrhotic non-alcoholic steatohepatitis (NASH).[1][7]
-
Intervention: Oral administration of this compound tablets at doses of 3 mg, 5 mg, and 8 mg, or a placebo, once daily for 12 weeks.[1][7][9]
-
Primary Endpoint: To evaluate the safety and tolerability of this compound.[1][7][9]
-
Secondary Endpoints: Included the percentage change from baseline in Liver Fat Content (LFC) measured by MRI proton density fat fraction (MRI-PDFF), changes in ALT levels, plasma pharmacokinetics of this compound, and other pharmacodynamic and serum NASH biomarkers.[1][2][7]
Phase 1 Study[2][5]
-
Study Design: A first-in-human, randomized, placebo-controlled, double-blind, single-ascending dose (SAD) and multiple-ascending dose (MAD) trial.[5]
-
Participants: Healthy volunteers.[5]
-
Intervention: In the MAD cohorts, participants received once-daily this compound doses of 5 mg, 10 mg, and 20 mg for 14 days.[5]
-
Primary Objective: To evaluate the safety and tolerability of this compound.[5]
-
Secondary Objectives: To assess pharmacokinetic (PK) parameters and FXR target engagement, measured through biomarkers such as fibroblast growth factor 19 (FGF19) and 7α-hydroxy-4-cholesten-3-one (C4).[5]
References
- 1. Hepagene Therapeutics Reports Positive Top-line Results for Phase 2a RISE Study of FXR Agonist this compound in Patients with NASH - BioSpace [biospace.com]
- 2. HEPAGENE [hepagene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hepagene Therapeutics, Inc. Announces Positive Results from Phase I Trial of this compound - BioSpace [biospace.com]
- 5. Hepagene Therapeutics, Inc. Announces Positive Results from Phase I Trial of this compound [prnewswire.com]
- 6. HPG-1860 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Hepagene Therapeutics Reports Positive Top-line Results for Phase 2a RISE Study of FXR Agonist this compound in Patients with NASH [prnewswire.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Hepagene begins Phase IIa clinical trial of this compound to treat NASH [clinicaltrialsarena.com]
Safety Operating Guide
Navigating the Disposal of HPG1860: A Guide for Laboratory Professionals
While specific public documentation on the disposal procedures for HPG1860 is not available, researchers, scientists, and drug development professionals can ensure safety and compliance by adhering to established guidelines for the disposal of research-grade pharmaceutical compounds. In the absence of a Safety Data Sheet (SDS) for this compound, a cautious approach that assumes the compound may have hazardous properties is recommended. Consultation with your institution's Environmental Health and Safety (EHS) department is a critical first step for guidance tailored to your location and facilities.
General Disposal Procedures for Research-Grade Compounds
The proper disposal of a research chemical like this compound involves a systematic process of waste identification, segregation, and selection of the appropriate disposal pathway. This process is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2][3][4]
Step 1: Waste Characterization
The first step is to determine if the waste is hazardous.[4] Hazardous waste falls into two main categories:
-
Listed Wastes: These are chemicals specifically listed by regulatory agencies (e.g., EPA's F, K, P, and U lists).[5][6][7]
-
Characteristic Wastes: These are wastes that exhibit one or more of the following characteristics:
-
Ignitability: Liquids with a flashpoint below 60°C (140°F), flammable solids, or oxidizers.[4][5][7]
-
Corrosivity: Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[4][5][7]
-
Reactivity: Substances that are unstable, react violently with water, or can generate toxic gases.[4][5][8]
-
Toxicity: Wastes that are harmful when ingested or absorbed.[4][5]
-
Without specific data for this compound, treating it as potentially hazardous is the most prudent course of action.
Step 2: Segregation and Container Management
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9][10]
-
Incompatible Chemicals: Do not mix different chemical wastes unless you are certain they are compatible. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[9]
-
Container Selection: Waste should be collected in containers that are compatible with the chemical, in good condition, and have a secure, leak-proof lid.[8][10][11]
-
Labeling: All waste containers must be clearly labeled with their contents.[8][11]
Step 3: Disposal Pathways
Once the waste is characterized and properly contained, it must be disposed of through the appropriate channels.
-
Hazardous Waste: This waste must be collected by your institution's EHS department or a licensed hazardous waste contractor for proper treatment and disposal, which often involves incineration.[1][4][5]
-
Non-Hazardous Waste: If it can be definitively determined that the this compound waste is non-hazardous, it may be disposed of through less stringent methods. However, many institutions have a policy of incinerating all chemical waste to ensure safety and compliance.[3]
-
Contaminated Materials: Lab materials contaminated with this compound, such as personal protective equipment (PPE), pipette tips, and empty containers, should be disposed of as hazardous waste.[11] Empty containers that held acutely hazardous waste may require triple-rinsing before being discarded as regular trash, with the rinsate collected as hazardous waste.[5]
Summary of Waste Disposal for this compound
| Waste Type | Description | Disposal Procedure |
| Unused/Expired this compound | Pure compound or solutions. | Collect in a labeled, sealed container. Dispose of as hazardous chemical waste through your EHS department. |
| Contaminated Labware | Glassware, pipette tips, etc., that have come into contact with this compound. | Collect in a designated, lined container. Dispose of as hazardous chemical waste. |
| Contaminated PPE | Gloves, lab coats, etc. | Dispose of as hazardous waste. |
| Aqueous Solutions | Solutions containing this compound. | Collect in a labeled, sealed container. Do not dispose of down the drain. Treat as hazardous waste. |
| Empty Containers | The original container of this compound. | If the compound is determined to be acutely hazardous, the container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Otherwise, deface the label and dispose of according to institutional policy.[5] |
Experimental Protocols
Detailed experimental protocols involving this compound are not publicly available. For any research involving this compound, it is imperative to develop a comprehensive experimental plan that includes safety precautions and a waste disposal plan in consultation with your institution's EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
By following these general guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and other research-grade chemicals.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. vumc.org [vumc.org]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. epa.gov [epa.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
